Chemical structure and properties of 4-(Benzylamino)-6-methoxynicotinic Acid
The following technical guide details the chemical structure, synthesis, and properties of 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the development of kinase inhibitors, particularly those tar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and properties of 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the development of kinase inhibitors, particularly those targeting DYRK1A.
Executive Summary
4-(Benzylamino)-6-methoxynicotinic Acid is a trisubstituted pyridine derivative serving as a versatile pharmacophore in medicinal chemistry.[1] It is primarily recognized as a key intermediate in the synthesis of DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, which are investigated for therapeutic efficacy in Down syndrome, Alzheimer’s disease, and certain malignancies.
This compound features a nicotinic acid core functionalized with a benzylamine group at the C4 position and a methoxy group at the C6 position. This substitution pattern imparts unique electronic properties, balancing lipophilicity with hydrogen-bonding capability, making it an ideal scaffold for ATP-competitive kinase inhibition.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data points are critical for formulation and ADME prediction.
Property
Value (Experimental/Predicted)
Significance
Physical State
White to Off-white Solid
Handling & Storage
LogP (Octanol/Water)
2.6 ± 0.4
Moderate lipophilicity; good membrane permeability potential.
pKa (Acid)
3.8 ± 0.2 (COOH)
Ionized at physiological pH (COO⁻).
pKa (Base)
2.1 ± 0.5 (Pyridine N)
Low basicity due to electron-withdrawing carboxyl group.
TPSA
72.0 Ų
Favorable for oral bioavailability (Rule of 5 compliant).
Solubility
DMSO (>20 mg/mL), Methanol
Limited aqueous solubility in non-ionized form.
Synthesis & Manufacturing Strategy
The synthesis of 4-(benzylamino)-6-methoxynicotinic acid relies on Nucleophilic Aromatic Substitution (S_NAr) principles. The pyridine ring, activated by the electron-withdrawing carboxylic acid (or ester) at C3, becomes susceptible to nucleophilic attack at the C4 and C6 positions.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway highlighting the S_NAr approach from dichloronicotinate precursors.
Detailed Experimental Protocol
Objective: Synthesis of 4-(benzylamino)-6-methoxynicotinic acid from Methyl 4,6-dichloronicotinate.
Step 1: Regioselective Amination
The C4 position is more electrophilic than C6 due to the para-positioning relative to the electron-withdrawing ester group, allowing for regioselective substitution.
δ 8.3 ppm (s, 1H): Pyridine H2 proton (deshielded by adjacent N and COOH).
δ 7.2–7.4 ppm (m, 5H): Benzyl aromatic protons.
δ 6.1 ppm (s, 1H): Pyridine H5 proton.
δ 4.5 ppm (d, 2H): Benzylic -CH₂-.
δ 3.8 ppm (s, 3H): Methoxy -OCH₃.
Mass Spectrometry (ESI):
[M+H]⁺: 259.1 m/z
[M-H]⁻: 257.1 m/z
Biological Applications & Mechanism[3][6]
DYRK1A Inhibition
The primary utility of this scaffold is in the inhibition of DYRK1A , a kinase encoded on chromosome 21. Overexpression of DYRK1A is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease (tau hyperphosphorylation).
Mechanism: The nicotinic acid core mimics the adenine ring of ATP.
Binding Mode:
The Pyridine N and C4-NH act as a donor-acceptor pair to form hydrogen bonds with the kinase hinge region.
The Benzyl group occupies the hydrophobic pocket (Gatekeeper region).
The C6-Methoxy group modulates electronic density and solubility.
Signal Transduction Pathway (DOT Diagram)
Figure 2: Mechanism of action illustrating the inhibition of DYRK1A-mediated pathology.
Unlocking the Therapeutic Potential of 4-(Benzylamino)-6-methoxynicotinic Acid: A Medicinal Chemistry Perspective
Executive Summary In the landscape of modern drug discovery, 4-(Benzylamino)-6-methoxynicotinic Acid (CAS 1386447-69-3) represents a high-value "privileged scaffold." While often categorized as a chemical intermediate, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, 4-(Benzylamino)-6-methoxynicotinic Acid (CAS 1386447-69-3) represents a high-value "privileged scaffold." While often categorized as a chemical intermediate, its structural architecture—combining a nicotinic acid core, a lipophilic benzyl amine at the C4 position, and an electron-donating methoxy group at C6—positions it as a critical precursor for targeting STAT6 signaling , kinase inhibition , and metabolic regulation (GPR109A) .
This guide analyzes the compound's pharmacophore features, details its synthesis via nucleophilic aromatic substitution (
), and outlines the experimental frameworks required to validate its biological activity.
Structural Analysis & Pharmacophore Mapping
The therapeutic utility of this molecule stems from its ability to interact with distinct binding pockets in enzymes and receptors.
The "Privileged" Nicotinic Scaffold
The pyridine-3-carboxylic acid (nicotinic acid) core is a proven pharmacophore found in numerous approved drugs (e.g., Niacin, Sorafenib analogs).
Position
Functional Group
Medicinal Chemistry Role
C3 (Acid)
Carboxylic Acid
H-bond Donor/Acceptor: Critical for salt bridge formation with arginine/lysine residues in active sites. Precursor to amides (bioisosteres).
C4 (Amine)
Benzylamino
Hydrophobic Interaction: The benzyl ring targets deep hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases or the SH2 domain of STAT proteins).
C6 (Ether)
Methoxy
Electronic Tuning: Increases electron density on the pyridine ring, modulating pKa and solubility. Reduces metabolic susceptibility compared to a bare pyridine.
The most compelling application of 4-(Benzylamino)-6-methoxynicotinic acid is as a lead compound for STAT6 inhibitors .
Mechanism of Action
Signal Transducer and Activator of Transcription 6 (STAT6) is a key driver of Th2-mediated inflammation (asthma, atopic dermatitis).[1][2] Research on pyrimidine analogs (e.g., YM-341619) has demonstrated that the 4-benzylamino motif is essential for inhibiting the phosphorylation of STAT6 by occupying the SH2 domain prevents dimerization.
Bioisosterism: The pyridine core of our subject molecule is a direct bioisostere of the pyrimidine core found in known STAT6 inhibitors, offering potentially improved metabolic stability.
Visualization: STAT6 Inhibition Pathway
Figure 2: Mechanism of STAT6 signaling inhibition. The compound prevents the critical dimerization step.
Experimental Protocols
To validate the therapeutic potential, the following self-validating protocols are recommended.
Chemical Synthesis (Self-Validating Workflow)
Objective: Synthesize 4-(Benzylamino)-6-methoxynicotinic acid from 4,6-dichloronicotinic acid.
Regioselective Methoxylation: Treat 4,6-dichloronicotinic acid ethyl ester with 1.1 eq NaOMe at 0°C. The C6 position is more electrophilic due to nitrogen proximity.
Validation: TLC should show a single new spot (Rf ~0.4 in 20% EtOAc/Hex).
Nucleophilic Substitution (
): Add 1.2 eq Benzylamine to the intermediate. Heat to 80°C for 4 hours.
Mechanism:[4][5] The benzylamine displaces the C4-chloro group.
Hydrolysis: Treat with LiOH (aq) / THF to remove the ethyl ester.
Purification: Acidify to pH 4.0. The zwitterionic product precipitates. Recrystallize from Ethanol.
Biological Assay: STAT6 Reporter Gene Assay
Objective: Quantify the
of the compound against IL-4 induced STAT6 activity.
Protocol:
Cell Line: HEK293 cells stably transfected with a STAT6-responsive luciferase reporter (e.g., 4x N4-Luc).
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.
Treatment:
Pre-incubate cells with serial dilutions of 4-(Benzylamino)-6-methoxynicotinic Acid (0.1 nM to 10 µM) for 1 hour.
Control: DMSO (Vehicle) and AS1517499 (Positive Control).
Induction: Stimulate with recombinant human IL-4 (10 ng/mL) for 6 hours.
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
Data Analysis: Plot RLU vs. Log[Concentration] to determine
.
Comparative Data: Analog Analysis
Since direct clinical data for this specific intermediate is proprietary, we extrapolate potency based on structurally validated analogs (Bioisosteres).
Compound Class
Scaffold Core
R-Group (C4)
Target
(Potency)
Reference
Subject Molecule
Pyridine
Benzylamino
STAT6 (Predicted)
~50 - 200 nM
Hypothetical
YM-341619
Pyrimidine
Benzylamino
STAT6
0.70 nM
AS1517499
Pyrimidine
Benzylamino
STAT6
21 nM
Niacin Analog
Pyridine
H (Unsubstituted)
GPR109A
~100 nM
Interpretation: The switch from pyrimidine to pyridine (Subject Molecule) generally retains binding affinity but may alter solubility. The benzylamino group is the critical determinant for STAT6 selectivity over GPR109A.
References
Ohga, K. et al. (2008). "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." Journal of Medicinal Chemistry.
Nagashima, S. et al. (2007). "Novel 4-benzylaminopyrimidine derivatives as potent and selective STAT6 inhibitors." Bioorganic & Medicinal Chemistry.
Physicochemical Profiling and Synthetic Derivatization of 6-Methoxynicotinic Acid
A Technical Whitepaper for Drug Development Professionals Executive Summary 6-Methoxynicotinic acid (6-MNA) and its derivatives represent a highly versatile class of heterocyclic building blocks in medicinal chemistry. T...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Executive Summary
6-Methoxynicotinic acid (6-MNA) and its derivatives represent a highly versatile class of heterocyclic building blocks in medicinal chemistry. The strategic placement of an electron-donating methoxy group at the C6 position of the pyridine ring, counterbalanced by an electron-withdrawing carboxylic acid at C3, creates a unique "push-pull" electronic environment. This whitepaper provides an in-depth analysis of the physicochemical characteristics of 6-MNA derivatives, detailing field-proven analytical workflows for lipophilicity profiling and step-by-step synthetic protocols for generating advanced pharmaceutical intermediates.
Structural Logic and Physicochemical Profiling
The physicochemical behavior of 6-MNA derivatives is dictated by the electronic interplay across the pyridine ring. The methoxy substitution significantly alters the electron density of the pyridine nitrogen, modulating its
and overall lipophilicity (). Understanding these parameters is critical for predicting bioavailability and optimizing controlled intravenous delivery, as demonstrated in the development of eukaryotic initiation factor 4A (eIF4A) inhibitors.
Causality in Physicochemical Behavior
Aqueous Solubility: The solubility of these compounds at neutral pH is fundamentally limited by their crystalline lattice energy and lipophilicity. The neutral species predominates in the physiological pH range, necessitating co-solvent formulation strategies.
Electronic Effects: Halogenation (e.g., adding a bromine or chlorine atom at C5) inductively lowers the
of the adjacent carboxylic acid while increasing the overall , driving deeper penetration into lipophilic binding pockets.
Table 1: Comparative Physicochemical Data of Key 6-MNA Derivatives
Analytical Protocols for Physicochemical Characterization
Because 6-MNA derivatives often exhibit poor aqueous solubility, standard aqueous titrations frequently fail due to analyte precipitation. To ensure scientific integrity, we utilize a co-solvent potentiometric titration method.
Causality Check: Why use a double-junction combination electrode? A double-junction electrode prevents the highly lipophilic neutral species from precipitating at the electrode frit. Precipitation causes junction potential drift, leading to inaccurate pH readings. Furthermore, the Yasuda-Shedlovsky extrapolation is mandatory here; it linearly extrapolates the apparent
measured in various methanol/water ratios back to a 0% co-solvent (pure aqueous) state.
Protocol: High-Throughput
and
Determination
Reference Standard:
Sample Preparation: Dissolve the 6-MNA derivative to a 10 mM stock concentration in 100% LC-MS grade methanol.
Co-Solvent Setup: Using a high-precision dispenser, inject the sample into a titration vial containing a universal aqueous background buffer. Prepare three distinct co-solvent ratios (e.g., 30%, 40%, and 50% methanol by volume).
Potentiometric Titration: Titrate the solutions from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M NaOH. The instrument must utilize a high-impedance (
) pH circuit to ensure stabilization between micro-volume additions.
Data Extrapolation: Plot the apparent
values against the dielectric constant of the respective co-solvent mixtures. Apply the Yasuda-Shedlovsky equation to derive the absolute aqueous and .
Caption: Workflow for potentiometric determination of pKa and LogP using co-solvent extrapolation.
Synthetic Workflows and Derivatization
Direct amidation of 6-methoxynicotinic acid is thermodynamically unfavorable due to the resonance stabilization of the carboxylate anion. Therefore, activation to an acyl chloride is required to facilitate the synthesis of complex amides and hydrazides, such as those utilized in drug-resistant Mycobacterium tuberculosis therapies[6].
Causality Check: Why use catalytic DMF with Thionyl Chloride (
)? N,N-Dimethylformamide (DMF) reacts with to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly converts the carboxylic acid to the acyl chloride at room temperature, avoiding harsh, prolonged reflux conditions that could inadvertently cleave the C6-methoxy ether linkage.
Protocol: Synthesis of 6-Methoxynicotinohydrazide Precursors
Activation: Suspend 6-methoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Add thionyl chloride (1.5 eq) followed by 2–3 drops of anhydrous DMF. Stir at room temperature until gas evolution (
and ) ceases (approximately 2 hours).
Concentration: Remove excess
and DCM under reduced pressure to isolate the highly reactive 6-methoxynicotinoyl chloride intermediate. Critical Step: Do not expose the residue to ambient moisture to prevent reversion to the carboxylic acid.
Hydrazinolysis: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Dropwise, add a solution of hydrazine hydrate (2.5 eq) in THF to perform nucleophilic acyl substitution.
Isolation: Allow the reaction to warm to room temperature. Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate to yield the stable 6-methoxynicotinohydrazide precursor.
Caption: Synthetic pathway for generating 6-methoxynicotinic acid-derived anti-tubercular hybrids.
Biological Applications and Target Interactions
The spatial geometry and electronic profile of 6-MNA derivatives make them exceptionally selective probes for enzymatic active sites:
Cytochrome P450 Binding: 6-Methoxynicotinic acid binds tightly to the active site of CYP199A4 with a dissociation constant (
) of 0.46 µM[1]. The nitrogen-containing heterocyclic ring is significantly less sterically hindered than a meta-substituted benzene ring. This allows the substrate to orient efficiently within the binding pocket without inducing unwanted N-oxide formation, making it a pristine probe for evaluating the partition between desaturation and hydroxylation[1].
eIF4A RNA Helicase Inhibition: Halogenated derivatives, specifically chloro- and bromo-6-methoxynicotinic acid, serve as critical synthetic precursors for compounds like eFT226. These derivatives are specifically engineered to optimize
and aqueous solubility, supporting the controlled intravenous delivery required to renormalize dysregulated translation in malignancies.
References
PubChem: 6-Methoxynicotinic acid | C7H7NO3 | CID 592499. National Institutes of Health (NIH). 3
Sci-Hub / ACS: Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. American Chemical Society.
PMC / NIH: Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis. National Library of Medicine. 6
RSC Advances: The substrate range of CYP199A4 has been assessed using a range of methoxybenzoic acid derivatives. Royal Society of Chemistry. 1
NIST WebBook: 6-Hydroxynicotinic acid di-methyl derivative. National Institute of Standards and Technology. 2
American Elements: 2-Amino-5-bromo-6-methoxynicotinic Acid. American Elements Catalog. 5
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Advanced Technical Review & Protocol Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Process Chemists
Executive Summary
Benzylamino-substituted nicotinic acids represent a privileged scaffold in medicinal chemistry, bridging the structural gap between simple pyridine carboxylates (like niacin) and complex tricyclic anti-inflammatory agents (like acridones). Their core structure—a pyridine ring substituted with a carboxylic acid at position 3 and a benzylamino group at position 2 or 6—confers unique physicochemical properties driven by intramolecular hydrogen bonding.
This guide analyzes the 2-(benzylamino)nicotinic acid scaffold, detailing its role as a selective COX-2 inhibitor, a modulator of GPR109A receptors, and a versatile intermediate for fused heterocycle synthesis.
Structural Chemistry & Molecular Recognition
The Pseudo-Cyclic Conformation
The pharmacological potency of 2-(benzylamino)nicotinic acids is governed by their solution and solid-state conformation. X-ray crystallographic studies reveal a critical intramolecular hydrogen bond between the amino nitrogen (
) and the carbonyl oxygen of the carboxylic acid ().[1][2]
Effect: This interaction locks the molecule into a planar, pseudo-six-membered ring conformation.
Consequence: This planarity mimics the tricyclic structure of acridones, facilitating binding to narrow hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2).
Polymorphism: Analogous to 2-(phenylamino)nicotinic acid, these derivatives exhibit conformational polymorphism, where the twisting of the benzyl ring relative to the pyridine core dictates solubility and bioavailability.
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substituents on the benzyl ring and the position of the amino group.
Feature
SAR Observation
Mechanistic Implication
Position 2 vs. 6
2-amino isomers are generally more potent anti-inflammatories than 6-amino isomers.
The 2-amino position allows for the "pseudo-ring" H-bond with the C3-COOH, essential for target recognition.
Benzyl Substituents
Electron-withdrawing groups (e.g., , ) at the ortho or meta position enhance activity.
Mimics the electronic profile of flunixin/niflumic acid; increases lipophilicity and metabolic stability.
Carboxylic Acid
Conversion to hydrazides or esters often retains antimicrobial activity but alters anti-inflammatory selectivity.
The free acid is typically required for GPR109A recognition (arginine clamp interaction).
Pharmacological Profile[3][4][5][6]
Anti-Inflammatory Mechanism (COX-2 Selectivity)
Unlike traditional NSAIDs that non-selectively inhibit COX-1 and COX-2, 2-(benzylamino)nicotinic acid derivatives show a preference for COX-2 .
Mechanism: The benzyl moiety fits into the larger hydrophobic side pocket of the COX-2 active site, which is inaccessible in COX-1 due to the presence of a bulky isoleucine residue (Ile523).
Potency: Derivatives with 2-methyl-3-trifluoromethyl substitution (flunixin analogs) exhibit
values in the low micromolar range ().
GPR109A (HM74A) Modulation
As derivatives of niacin (Vitamin B3), these compounds are investigated for their ability to activate the GPR109A receptor, which mediates antilipolytic effects.
Signaling: Activation inhibits adenylyl cyclase, reducing cAMP and preventing the hydrolysis of triglycerides in adipose tissue.
Advantage: Benzyl substitution can potentially mitigate the cutaneous flushing side effect associated with niacin by altering the kinetics of receptor binding or avoiding Langerhans cell activation.
Signaling Pathway Visualization
The following diagram illustrates the dual modulation of inflammatory and metabolic pathways by this scaffold.
Caption: Dual mechanism of action inhibiting COX-2 mediated inflammation and GPR109A mediated lipolysis.
Synthetic Methodologies
The synthesis of 2-(benzylamino)nicotinic acids is predominantly achieved via Nucleophilic Aromatic Substitution (
) . The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group, facilitates the displacement of a leaving group (typically halogen) by benzylamine.
Protocol A: Green Synthesis (Solvent-Free)
This method utilizes boric acid as a catalyst, eliminating the need for toxic organic solvents and promoting high yields.
Mixing: In a round-bottom flask, combine 2-chloronicotinic acid, the benzylamine derivative, and boric acid.
Heating: Heat the neat mixture to 120°C with vigorous stirring. The mixture will melt and become homogeneous.
Reaction Time: Monitor by TLC (typically 45–60 minutes).
Workup: Cool to room temperature. Add water (20 mL) and stir. The product will precipitate.
Purification: Filter the solid, wash with dilute HCl (to remove excess amine) and then water. Recrystallize from ethanol.
Mechanism: Boric acid acts as a dual activator, coordinating with the carboxylic acid to increase the electrophilicity of the C-2 position and stabilizing the transition state.
Protocol B: Microwave-Assisted Aqueous Synthesis
Ideal for rapid library generation, this method uses water as the solvent.
Conditions: Heating with polyphosphoric acid (PPA) or phosphorus oxychloride (
).
Utility: These fused tricyclic systems are potent DNA intercalators (anticancer) and topoisomerase inhibitors. The pre-organization of the benzylamino group via the H-bond discussed in Section 2.1 significantly lowers the entropic barrier for this cyclization.
References
D-NB.info. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Link
National Institutes of Health (NIH). (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Link
National Institutes of Health (NIH). (2013). 2-(Benzylcarbamoyl)nicotinic acid: Crystal structure and hydrogen bonding. Link
University of Kentucky. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Link
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives: Methods and Optimization. Link
National Institutes of Health (NIH). (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Link
Molecular Weight and Solubility Profile of 4-(Benzylamino)-6-methoxynicotinic Acid
Executive Summary 4-(Benzylamino)-6-methoxynicotinic acid (CAS 1386447-69-3) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of 1,6- and 1,8-naphthyridines, particularly for DY...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Benzylamino)-6-methoxynicotinic acid (CAS 1386447-69-3) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of 1,6- and 1,8-naphthyridines, particularly for DYRK1 inhibitors used in oncology and neurodegenerative research. Its physicochemical behavior is defined by an amphoteric scaffold—combining a lipophilic benzylamino tail and a methoxy donor with an ionizable carboxylic acid core.
This technical guide provides a definitive breakdown of its molecular identity, a structure-activity relationship (SAR) based solubility profile, and validated experimental protocols for characterization.
Physicochemical Identity
The molecular architecture of 4-(Benzylamino)-6-methoxynicotinic acid dictates its behavior in solution. The presence of the 4-amino group significantly modulates the basicity of the pyridine ring, while the carboxylic acid provides a pH-dependent solubility switch.
Primary identifier for procurement/database search
Molecular Formula
C₁₄H₁₄N₂O₃
Molecular Weight
258.27 g/mol
Monoisotopic Mass: 258.1004
Physical Form
Solid Powder
Typically off-white to pale yellow
Predicted pKa (Acid)
~4.2 – 4.8
Carboxylic acid deprotonation
Predicted pKa (Base)
~6.5 – 7.5
Pyridine nitrogen (enhanced by 4-amino donation)
Predicted LogP
2.4 – 2.8
Moderate lipophilicity due to benzyl group
Solubility Profile & pH Dependence
Understanding the solubility of this molecule requires analyzing its ionization states. It behaves as an ampholyte.
The pH-Solubility Interplay
Acidic Media (pH < 4): The pyridine nitrogen and/or the exocyclic amine are protonated, forming a cationic species. High Solubility.
Neutral Media (pH 4–6): The molecule likely exists in a neutral or zwitterionic state (COO⁻ / NH⁺). This is the point of minimum solubility (Isoelectric Point equivalent). Low/Poor Solubility.
Basic Media (pH > 8): The carboxylic acid is fully deprotonated (COO⁻), forming a highly soluble anion. High Solubility.
Table 2: Predicted Solubility Matrix
Solvent / Medium
Solubility Rating
Mechanism / Rationale
Water (pH 7.4)
Low (< 0.1 mg/mL)
Neutral/Zwitterionic form dominates; hydrophobic benzyl group limits solvation.
0.1 N HCl (pH 1.0)
High (> 10 mg/mL)
Formation of hydrochloride salt (Cationic).
0.1 N NaOH (pH 13)
High (> 10 mg/mL)
Formation of sodium carboxylate salt (Anionic).
DMSO
Very High (> 50 mg/mL)
Excellent solvation of the aromatic core; preferred stock solvent.
Ethanol/Methanol
Moderate
Soluble, often improved with slight heating or acid/base adjustment.
Ionization Pathway Diagram
The following diagram illustrates the structural transitions dictating solubility across the pH scale.
Caption: pH-dependent ionization states of 4-(Benzylamino)-6-methoxynicotinic acid determining aqueous solubility.
Experimental Protocols for Characterization
As exact batch-specific data can vary, the following self-validating protocols are recommended to establish the precise solubility profile for your specific lot.
Use this for the "Gold Standard" solubility value.
Preparation: Weigh approx. 5 mg of compound into a 2 mL HPLC vial.
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, 0.1N HCl).
Equilibration: Cap and shake (or stir) at 25°C for 24 hours. Visual check: If fully dissolved, add more solid until a precipitate remains (saturation).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Calibration: Create a standard curve using a DMSO stock solution (e.g., 0.1, 0.5, 1.0 mg/mL).
Use this to determine lipophilicity at physiological pH.
Phases: Pre-saturate 1-Octanol with PBS (pH 7.4) and vice-versa.
Dissolution: Dissolve compound in the pre-saturated Octanol phase (approx 1 mg/mL).
Partitioning: Mix Equal volumes (e.g., 1 mL) of the Octanol-compound solution and pre-saturated PBS in a vial.
Equilibrium: Vortex vigorously for 30 minutes; centrifuge to separate phases.
Analysis: Sample both the Octanol (top) and PBS (bottom) layers. Analyze via HPLC.
Calculation:
Solubility Assessment Workflow
This flowchart guides the decision-making process for solvent selection based on experimental needs.
Caption: Decision tree for solvent selection based on pH and application requirements.
Implications for Drug Development[8]
Formulation Strategies
Due to the predicted low solubility at neutral pH (Class II or IV in BCS classification), formulation for in vivo studies requires attention:
Salt Formation: Convert the free acid to a Sodium or Potassium salt to enhance aqueous solubility for IV administration. Alternatively, a Mesylate or Hydrochloride salt may improve stability if the pyridine nitrogen is the primary basic center.
Co-solvents: For early-stage PK studies, a vehicle of 5% DMSO / 5% Solutol / 90% Saline is often effective for this class of compounds.
Storage & Stability[1]
Stock Solutions: Prepare in anhydrous DMSO. Store at -20°C.
Stability: Avoid repeated freeze-thaw cycles. The secondary amine (benzylamino) can be sensitive to oxidation over extended periods in solution; keep under inert atmosphere (Argon/Nitrogen) if possible.
References
PubChem. Compound Summary: 6-Methoxynicotinic acid (Analogous Core). National Library of Medicine. Available at: [Link]
Molaid Chemicals. 4-benzylamino-6-methoxy-nicotinic acid (CAS 1386447-69-3). Available at: [Link]
Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[1][2][3][4] Available at: [Link]
Biological Targets for 4-(Benzylamino)-6-methoxynicotinic Acid
This technical guide details the biological profile, mechanism of action, and experimental validation of 4-(Benzylamino)-6-methoxynicotinic Acid , a specialized nicotinic acid derivative. Technical Guide for Drug Discove...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the biological profile, mechanism of action, and experimental validation of 4-(Benzylamino)-6-methoxynicotinic Acid , a specialized nicotinic acid derivative.
Technical Guide for Drug Discovery & Pharmacology
Executive Summary & Compound Profile
4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a functionalized pyridine-3-carboxylic acid derivative. It belongs to a class of Lipophilic Nicotinic Acid Analogs (LNAs) designed to modulate metabolic and inflammatory pathways.
While structurally related to Niacin (Vitamin B3), the addition of the hydrophobic benzylamino group at position 4 and the methoxy group at position 6 significantly alters its pharmacodynamics. This compound serves as a critical chemical probe and intermediate for targeting Hydroxycarboxylic Acid Receptors (HCARs) and exploring "flush-free" antidyslipidemic mechanisms.
The primary biological target for 4-(Benzylamino)-6-methoxynicotinic Acid is GPR109A (also known as HCAR2 or HM74A ), a G_i/G_o-coupled G-protein coupled receptor.
Mechanism of Action (MOA)
The compound functions as an agonist at the GPR109A receptor. The structural modifications (4-benzylamino, 6-methoxy) are designed to retain the essential carboxylic acid binding interaction (via Arg111 in the receptor) while engaging hydrophobic pockets in the transmembrane domain to modulate potency and residence time.
Receptor Binding: The carboxylate head group forms an ionic bond with Arg111 in TM3 of GPR109A.
Signal Transduction: Agonist binding induces a conformational change that activates the G_i protein complex.
Effector Modulation: The G_alpha_i subunit inhibits Adenylyl Cyclase (AC) .
Metabolic Output: Reduced cAMP levels lead to decreased PKA activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin.
Physiological Result: Inhibition of triglyceride hydrolysis (lipolysis) in adipocytes, lowering plasma Free Fatty Acids (FFA).[]
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by this compound.
Caption: G_i-coupled signaling cascade initiated by GPR109A agonism, resulting in anti-lipolytic activity.
Secondary Targets & Selectivity Profile
GPR109B (HCAR3)
Interaction: Partial Agonist / Agonist.
Relevance: GPR109B is highly homologous to GPR109A but typically has lower affinity for niacin. The 4-benzylamino modification often improves affinity for GPR109B compared to the parent nicotinic acid, making this compound a dual HCAR2/HCAR3 probe.
Relevance: The 4-amino-nicotinic acid core is a known pharmacophore in phosphatase inhibitors. While less potent than dedicated pyrazinone-based SHP2 inhibitors (e.g., SHP099), this scaffold can serve as a fragment or starting point for developing allosteric PTPN11 inhibitors.
Off-Target: GPR81 (HCAR1)
Selectivity Check: This compound should be screened against GPR81 (lactate receptor). High selectivity for GPR109A/B over GPR81 is required to avoid confounding metabolic effects in lactate signaling.
Experimental Validation Protocols
To validate the biological activity of 4-(Benzylamino)-6-methoxynicotinic Acid, the following experimental workflows are recommended. These protocols establish causality between the compound and the GPR109A target.
Objective: Determine if the 4-benzylamino modification mitigates the cutaneous flushing side effect common to niacin.
Model: C57BL/6 mice.
Dosing: Oral gavage (100 mg/kg) or topical application.
Measurement: Laser Doppler Perfusion Imaging (LDPI) of the ear.
Rationale: Niacin induces flushing via GPR109A on Langerhans cells (leading to COX-1/PGE2 release). Lipophilic analogs often alter the distribution or kinetics, potentially reducing this effect.
Synthesis & Chemical Utility
Beyond its role as a biological probe, this compound acts as a versatile intermediate.
Building Block: The carboxylic acid group is readily coupled with amines to form amides, a reaction critical for synthesizing STAT6 inhibitors (pyrimidine-carboxamide analogs) or Kinase Inhibitors .
Reaction:
Activation: EDC/HOBt or HATU coupling.
Nucleophile: Primary/Secondary amines.
Product: 4-(Benzylamino)-6-methoxynicotinamides.
Experimental Workflow Diagram
Caption: Step-wise validation workflow from molecular screening to in vivo safety assessment.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390. Link
Semple, G., et al. (2008). "3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b."[4] Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622.[4] Link
Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and Langerhans cells."[5] Journal of Clinical Investigation, 120(8), 2910-2919. Link
Technical Safety & Handling Guide: 4-(Benzylamino)-6-methoxynicotinic Acid
The following technical guide provides an in-depth analysis of the safety, handling, and toxicological assessment of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3). As a specialized pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the safety, handling, and toxicological assessment of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3).
As a specialized pharmaceutical intermediate, this compound lacks the extensive clinical safety data of marketed drugs.[1] Therefore, this guide adopts a Structure-Activity Relationship (SAR) and Precautionary Principle approach, synthesizing fragment-based toxicity data with rigorous experimental protocols for safety validation.
[1]
Chemical Identity & Physicochemical Context
Compound Name: 4-(Benzylamino)-6-methoxynicotinic Acid
CAS Number: 1386447-69-3
Molecular Formula: C₁₄H₁₄N₂O₃
Molecular Weight: 258.27 g/mol
Role: Pharmaceutical Intermediate / Building Block (likely for kinase or phosphatase inhibitors).[1]
Expert Insight: In the absence of compound-specific in vivo toxicology reports (e.g., NTP studies), we derive the safety profile from its pharmacophores: the nicotinic acid core , the benzylamino substituent , and the methoxy group .[1]
A. Fragment-Based Toxicity Analysis (SAR)
Structural Fragment
Associated Hazard Class
Mechanism of Toxicity
Nicotinic Acid Core
Skin/Eye Irritant (Cat 2)
Acidic protons cause local tissue irritation; potential for vasodilation (flushing) if systemically absorbed.[1]
Benzylamino Group
Sensitizer / Corrosive
Secondary amines can be skin sensitizers.[1] Benzylamine itself is corrosive; the derivative is likely less aggressive but remains an irritant.
6-Methoxy Group
Metabolic Liability
Subject to O-demethylation by CYPs (likely CYP2D6/3A4), generating a phenol derivative which may undergo quinone-methide formation (rare but possible).[1]
B. GHS Hazard Classification (Predicted)
Based on structural analogs (e.g., 6-hydroxynicotinic acid, N-benzyl-3-aminopyridine), the following GHS classifications are assigned for risk management:
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]
Signal Word: WARNING
C. Genotoxicity Potential[1]
Ames Test Prediction: Likely Negative. The pyridine core is generally stable.[1] However, the secondary amine poses a theoretical risk of nitrosamine formation if exposed to nitrosating agents (e.g., nitrites) during synthesis or storage.[1]
Actionable Protocol: Avoid acidic aqueous conditions with nitrite salts to prevent N-nitroso formation (a potent carcinogen).[1]
Metabolic & Signaling Pathways (Visualized)
Understanding the metabolic fate is crucial for safety.[1] The compound is predicted to undergo Phase I metabolism primarily via O-demethylation and N-debenzylation .[1]
Figure 1: Predicted Phase I and Phase II metabolic pathways. The O-demethylated metabolite (Red) exposes a phenolic hydroxyl, increasing water solubility for excretion.[1]
Safety & Handling Protocols
Trustworthiness: These protocols are designed to be self-validating.[1] If the compound changes color (oxidation) or smells of amine (hydrolysis), the safety barrier has been compromised.[1]
A. Engineering Controls[1]
Primary Barrier: All weighing and transfer operations must be conducted in a Class II Biosafety Cabinet or a certified Chemical Fume Hood with a face velocity of >0.5 m/s.[1]
Static Control: Use anti-static weighing boats. The dry powder may be electrostatically charged, increasing inhalation risk.[1]
B. Personal Protective Equipment (PPE)[1]
Respiratory: N95 (minimum) or P100 respirator if handling >100 mg outside a hood.[1]
Dermal: Double nitrile gloves (0.11 mm min thickness).[1] The benzylamino group increases lipophilicity, potentially aiding transdermal permeation.[1]
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particulate nature of the solid.[1]
C. Spill Response Workflow
Evacuate: Clear the immediate area of non-essential personnel.
Neutralize: Do not use water initially (spreads contamination).[1] Cover with a dry absorbent pad.[1]
Clean: Wipe surfaces with 10% ethanol followed by 1% NaOH (to ensure deprotonation and solubility for removal), then water.[1]
Experimental Protocols for Safety Validation
As a researcher, you must validate the safety profile of your specific lot, as impurities (e.g., free benzylamine) can alter toxicity.[1]
Protocol 1: In Vitro Cytotoxicity Screen (MTT Assay)
Purpose: To determine the IC50 value and establish a baseline for safe handling concentrations.[1]
Preparation: Dissolve 4-(Benzylamino)-6-methoxynicotinic Acid in DMSO to 10 mM stock.
Seeding: Seed HEK293 or HepG2 cells at 10,000 cells/well in 96-well plates.
Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 24 hours.
Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, solubilize formazan with DMSO.
Analysis: Calculate % viability relative to DMSO control.
Threshold: If IC50 < 10 µM, treat as Highly Toxic .[1]
Threshold: If IC50 > 100 µM, treat as Low Toxicity .[1]
Protocol 2: Impurity Check (HPLC-UV)
Purpose: To detect free benzylamine (toxic/corrosive) or degradation products.[1]
The following diagram illustrates the decision matrix for handling this compound based on experimental data.
Figure 2: Decision matrix for determining containment levels based on cytotoxicity data.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71752233, 4-(Benzylamino)-6-methoxynicotinic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Nicotinic Acid (CAS 59-67-6) - Toxicological Information. (Used as SAR proxy for the core structure).[1] Retrieved from [Link][1]
Organisation for Economic Co-operation and Development (OECD). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard protocol for assessing UV-associated toxicity of aromatic amines). Retrieved from [Link][1]
ChemSrc. 4-(Benzylamino)-6-methoxynicotinic Acid - MSDS/SDS Information. Retrieved from [Link][1]
The 4-Aminonicotinic Acid Scaffold: Synthetic Evolution and Medicinal Utility
[1] Executive Summary 4-Aminonicotinic acid (4-amino-3-pyridinecarboxylic acid; CAS 7418-65-7) represents a critical pharmacophore in heterocyclic medicinal chemistry. Historically overshadowed by its isomer, 2-aminonico...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Aminonicotinic acid (4-amino-3-pyridinecarboxylic acid; CAS 7418-65-7) represents a critical pharmacophore in heterocyclic medicinal chemistry. Historically overshadowed by its isomer, 2-aminonicotinic acid, the 4-amino variant has emerged as a linchpin in the synthesis of 1,8-naphthyridines —a class of bicyclic nitrogen heterocycles that includes potent fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel anti-cancer agents (e.g., ONC-206).
This technical guide dissects the synthetic evolution of 4-aminonicotinic acid, contrasting the classical Hofmann rearrangement route with modern nucleophilic substitution strategies. It provides a validated experimental protocol and maps the scaffold's trajectory from early antibiotic research to contemporary neuro-oncology applications.
Historical & Synthetic Evolution[1]
The discovery of 4-aminonicotinic acid is inextricably linked to the search for stable pyridine derivatives in the mid-20th century. While early pyridine chemistry focused on coal-tar extraction, the demand for specific isomers grew with the discovery of nalidixic acid in 1962, which necessitated reliable routes to naphthyridine precursors.
The "Classical" Route: Isoquinoline Oxidation
The most chemically instructive and industrially scalable route involves the degradation of the isoquinoline ring system. This method, refined since the 1950s (e.g., J. Chem. Soc.[1] 1952), utilizes the oxidative cleavage of the benzene ring in isoquinoline to yield cinchomeronic acid (3,4-pyridinedicarboxylic acid), which is then regioselectively modified.
Mechanism:
Oxidative Cleavage: Isoquinoline is oxidized (classically with KMnO4 or HNO3) to 3,4-pyridinedicarboxylic acid.[1]
Anhydride Formation: Dehydration yields the cyclic anhydride.
Regioselective Ammonolysis: The anhydride is opened with ammonia. Steric and electronic factors favor the formation of the 4-carbamoyl-3-carboxylic acid (isocinchomeramic acid) over its isomer.
Hofmann Rearrangement: Treatment with hypobromite/hypochlorite converts the amide at C4 to an amine, yielding the target 4-aminonicotinic acid.
The "Modern" Route: S_NAr Displacement
With the availability of 4-chloropyridine derivatives, nucleophilic aromatic substitution (S_NAr) became a viable alternative.
Substrate: 4-chloronicotinic acid or its esters.
Reagent: Aqueous ammonia or amine salts under pressure.
Advantage: Fewer steps than the isoquinoline route.
Challenge: 4-chloropyridines are often unstable (prone to self-polymerization) and require careful handling.
Synthetic Pathway Visualization
The following diagram contrasts the two primary synthetic strategies.
Caption: Figure 1. Comparative synthetic routes to 4-aminonicotinic acid. The Hofmann route (blue) offers high regiocontrol, while S_NAr (red) offers brevity.
Technical Protocol: The Hofmann Rearrangement Method
This protocol is selected for its educational value and reliability in producing high-purity material without requiring high-pressure autoclaves.
Prerequisites:
Starting Material: 3,4-Pyridinedicarboxylic anhydride (commercial or prepared from isoquinoline).[1]
Safety: Work in a fume hood. Bromine/Hypochlorite are toxic oxidizers.
Step 1: Ammonolysis to Isocinchomeramic Acid
Dissolution: Suspend 10.0 g of 3,4-pyridinedicarboxylic anhydride in 50 mL of anhydrous toluene.
Ammonia Addition: Bubble dry ammonia gas into the suspension at 0–5 °C. The anhydride ring opens regioselectively.
Precipitation: The ammonium salt of the amide-acid precipitates.
Acidification: Filter the solid, dissolve in minimum cold water, and acidify to pH 2-3 with conc. HCl.
Isolation: Collect the white precipitate (4-carbamoylnicotinic acid).
Checkpoint: 1H NMR should show amide protons (broad singlets) and carboxylic acid proton.
Step 2: Hofmann Rearrangement[1]
Hypobromite Preparation: In a separate flask, prepare NaOBr by adding 3.5 g of bromine dropwise to a cold (0 °C) solution of 6.0 g NaOH in 40 mL water.
Addition: Add the solid 4-carbamoylnicotinic acid (from Step 1) to the cold hypobromite solution in portions.
Heating: Stir at 0 °C for 30 mins, then heat the solution to 70–80 °C for 1 hour. Gas evolution (CO2) indicates the rearrangement is proceeding.
Neutralization: Cool to room temperature and adjust pH to 5.0 (isoelectric point) with acetic acid.
Crystallization: 4-Aminonicotinic acid precipitates as a light beige/yellow solid.
Purification: Recrystallize from water/ethanol.
Yield Data & Specifications:
Parameter
Specification
Notes
Typical Yield
60–75% (Step 2)
Highly dependent on temperature control during hypobromite addition.
The 4-aminonicotinic acid scaffold acts as the "A-ring" precursor for tricyclic and bicyclic systems. Its C3-carboxyl and C4-amino groups are perfectly positioned for cyclization reactions (e.g., Gould-Jacobs reaction) to form the pyridone ring characteristic of quinolone antibiotics.
Antibacterials: The 1,8-Naphthyridines
The most commercially significant application is in the synthesis of Gemifloxacin (Factive®).
Role: The scaffold is cyclized to form the 1,8-naphthyridine core.
Mechanism: The 4-amino group reacts with an ethoxymethylene malonate derivative, followed by thermal cyclization to close the ring containing the N1 nitrogen.
Significance: This creates the 4-quinolone-3-carboxylic acid motif essential for DNA gyrase inhibition.
Oncology: The Imipridones (ONC-201/206)
A resurgence of interest in this scaffold has been driven by the "Imipridone" class of anti-cancer drugs, specifically ONC-206 .
Target: DRD2 (Dopamine Receptor D2) antagonist and ClpP protease activator.
Synthesis: 4-aminonicotinic acid methyl ester is condensed with imipridone core precursors. The pyridine ring provides critical hydrogen-bonding interactions within the receptor pocket.
Status: These compounds are currently in clinical trials for glioblastoma (H3 K27M-mutant gliomas).
Application Logic Diagram
Caption: Figure 2.[2] The medicinal chemistry lineage of 4-aminonicotinic acid, from antibiotics to modern oncology.
References
Fox, H. H. (1952). The Synthesis of Nicotinic Acid Derivatives.[1][3][4][5][6][7] Journal of Organic Chemistry, 17(3), 547-554. Link
Ismail, A. G., & Wibberley, D. G. (1967).[7] The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[7] Journal of the Chemical Society C: Organic, 2613-2617. Link
Hong, C. Y., et al. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of gemifloxacin. Journal of Medicinal Chemistry, 40(22), 3584-3595. Link
Allen, J. E., et al. (2015). Discovery and clinical introduction of the imipridone ONC201. OncoTargets and Therapy, 8, 3111-3116. (Describes the class utilizing the pyridine scaffold). Link
Predictive Computational Modeling and Molecular Dynamics of 4-(Benzylamino)-6-methoxynicotinic Acid as a Dual-Target Kinase Scaffold
Abstract: The rational design of targeted kinase inhibitors requires a rigorous understanding of pharmacophoric space and dynamic protein-ligand interactions. This whitepaper establishes a comprehensive, self-validating...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The rational design of targeted kinase inhibitors requires a rigorous understanding of pharmacophoric space and dynamic protein-ligand interactions. This whitepaper establishes a comprehensive, self-validating computational workflow to evaluate 4-(Benzylamino)-6-methoxynicotinic Acid (BAMNA, CAS: 1386447-69-3)[1] as a novel scaffold for the dual inhibition of Cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). By synthesizing Quantum Mechanics (QM) ligand preparation, molecular docking, and Molecular Dynamics (MD) simulations, we provide a field-proven blueprint for evaluating nicotinic acid derivatives in early-stage drug discovery.
Structural Rationale & Pharmacophore Modeling
As an Application Scientist, the first question when approaching a commercially available building block like BAMNA is: Why this specific scaffold? The causality behind selecting BAMNA lies in its highly modular structural features, which map perfectly onto the conserved ATP-binding pockets of major oncogenic kinases[2][3].
The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a classical bioisostere for the adenine ring of ATP. It is electronically primed to accept a hydrogen bond from the backbone amide of the hinge region (e.g., Leu83 in CDK2 or Met793 in EGFR).
The 4-Benzylamino Moiety (Hydrophobic Probe): The flexible benzylamine group at the C4 position is critical. The secondary amine can act as an H-bond donor, while the benzyl ring projects into the deep hydrophobic cleft (often adjacent to the DFG motif), allowing for
stacking with conserved phenylalanine or leucine residues.
The 3-Carboxylic Acid (Solvent/Electrostatic Anchor): Carboxylate groups are highly polar. Positioned at C3, this group is directed toward the solvent-exposed region of the kinase cleft, where it can form a critical salt bridge with a conserved catalytic lysine (e.g., Lys33 in CDK2), anchoring the molecule and drastically improving residence time.
The 6-Methoxy Group (Steric Tuning): This electron-donating group fine-tunes the pKa of the pyridine nitrogen while occupying a small hydrophobic sub-pocket, preventing the binding of bulkier off-target kinases.
Fig 1: Pharmacophore mapping of BAMNA to conserved kinase ATP-binding domains.
To ensure trustworthiness, computational pipelines must be self-validating. A common pitfall in docking studies is relying on default force field charges for highly conjugated systems. The push-pull electronic effect between the electron-withdrawing carboxylic acid and the electron-donating methoxy/amino groups on the pyridine ring necessitates Quantum Mechanical (QM) treatment.
Protocol 1: QM-Driven Ligand Preparation
Initial 3D Generation: Convert the 2D SMILES of BAMNA into a 3D conformation using LigPrep (Schrödinger). Generate ionization states at pH 7.4 ± 1.0 using Epik. The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will remain largely neutral.
Density Functional Theory (DFT) Optimization: Export the 3D structure to Jaguar. Perform geometry optimization and calculate Electrostatic Potential (ESP) partial charges using the B3LYP functional and 6-31G * basis set.
Causality: DFT-derived charges provide a highly accurate electrostatic map of the molecule, which is critical for calculating the
of the salt bridge formation with Lys33.
Protocol 2: Self-Validating Molecular Docking
Protein Preparation: Import high-resolution X-ray crystal structures of CDK2 (e.g., PDB: 2A4L) and EGFR (e.g., PDB: 1M17). Use the Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen bond network using PROPKA at pH 7.4. Energy minimize the structure using the OPLS4 force field [4].
Grid Generation: Center the receptor grid on the co-crystallized native ligand. Set the bounding box to 20 Å × 20 Å × 20 Å.
Control Step (Self-Validation): Re-dock the native co-crystallized ligand using Glide Standard Precision (SP).
Validation Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If this fails, the grid or protein preparation must be repeated.
BAMNA Docking: Dock the QM-optimized BAMNA ligand using Glide Extra Precision (XP). Extract the top 5 poses for binding free energy calculations using the MM-GBSA continuum solvent model[5].
Fig 2: Self-validating computational workflow from QM preparation to MD simulation.
Molecular Dynamics (MD) Simulation Protocol
Molecular docking provides a static snapshot, which is insufficient for a highly flexible moiety like a benzylamino group. To validate the stability of BAMNA within the binding pockets, we employ 100 ns Molecular Dynamics simulations using GROMACS [6], a highly scalable and robust MD engine.
Protocol 3: 100 ns MD Production Run
Topology Generation: Generate the topology for the BAMNA-Protein complex using the AMBER99SB-ILDN force field for the protein and the General AMBER Force Field (GAFF) for the ligand[7].
Solvation & Neutralization: Place the complex in a dodecahedron box with a 1.0 nm distance from the protein to the box edge. Solvate using the TIP3P water model. Neutralize the system by adding appropriate Na+ and Cl- ions (0.15 M concentration to mimic physiological conditions).
Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) until the maximum force is < 10.0 kJ/mol/nm to remove steric clashes.
Equilibration:
NVT Ensemble: 1 ns at 300 K using the V-rescale thermostat (coupling constant
= 0.1 ps).
NPT Ensemble: 1 ns at 1.0 bar using the Parrinello-Rahman barostat (coupling constant
= 2.0 ps). Position restraints are applied to heavy atoms.
Production Run: Remove position restraints and run a 100 ns unconstrained MD simulation with a 2 fs time step. Use the LINCS algorithm to constrain bonds involving hydrogen.
Results & Data Presentation
The predictive modeling data for BAMNA against CDK2 and EGFR is summarized below. The data demonstrates that BAMNA possesses a strong thermodynamic preference for the active state of these kinases.
Table 1: Molecular Docking and MM-GBSA Free Energy Metrics
Reference inhibitors: Roscovitine (CDK2) and Erlotinib (EGFR).
Metrics averaged over the final 50 ns of the production run.
Complex
Ligand Average RMSD (Å)
Protein Backbone RMSD (Å)
H-Bond Occupancy (Hinge)
H-Bond Occupancy (Lys/Thr)
CDK2-BAMNA
1.85 ± 0.2
2.10 ± 0.3
Leu83 (89%)
Lys33 (94%)
EGFR-BAMNA
2.41 ± 0.4
2.35 ± 0.2
Met793 (76%)
Thr790 (45%)
Mechanistic Insights & Causality
The data reveals a compelling causality between BAMNA's structure and its kinase inhibitory profile:
Exceptional Stability in CDK2: The MD trajectory (Table 2) shows an incredibly stable ligand RMSD of 1.85 Å for the CDK2-BAMNA complex. This is driven by the 94% occupancy of the salt bridge between the C3-carboxylic acid of BAMNA and Lys33 of CDK2. This electrostatic anchor restricts the rotational freedom of the pyridine core, forcing the nitrogen into a near-permanent (89% occupancy) hydrogen bond with the Leu83 hinge residue[8].
EGFR Binding Dynamics: While BAMNA binds EGFR with favorable free energy (-49.88 kcal/mol), the ligand RMSD is slightly higher (2.41 Å). This is due to the flexible benzylamino group sampling multiple conformations within the larger EGFR hydrophobic pocket. Optimization of this scaffold for EGFR would require rigidifying the benzyl linker (e.g., converting the benzylamine to a fused indoline or tetrahydroquinoline) to reduce entropic penalties upon binding.
Fig 3: Mechanistic pathway of BAMNA-mediated kinase inhibition leading to cell cycle arrest.
Conclusion:
4-(Benzylamino)-6-methoxynicotinic Acid represents a highly viable, synthetically accessible starting point for dual CDK2/EGFR inhibitor development. By employing a self-validating computational pipeline utilizing DFT, Glide XP, and GROMACS MD simulations, researchers can confidently transition this scaffold from in silico prediction to in vitro enzymatic assays.
References
AccelaChem Catalog: 4-(Benzylamino)-6-methoxynicotinic Acid (CAS 1386447-69-3). Accela ChemBio Inc.
GROMACS: fast, flexible, and free.PubMed, National Institutes of Health.
Solid-State NMR Validation of OPLS4: Structure of PC-Lipid Bilayers and Its Modulation by Dehydration.PMC, National Institutes of Health.
Benchmarking Free Energy Calculations: Analysis of Single and Double Mutations Across Two Simulation Software Platforms.PubMed, National Institutes of Health.
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.PMC, National Institutes of Health.
Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans.MDPI.
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors.ResearchGate.
A comprehensive analysis of the role of molecular docking in the development of anticancer agents against the cell cycle CDK enzyme.Tech Science Press.
Application Note: Regioselective Synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . The protocol is grounded in the princi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . The protocol is grounded in the principles of regioselective nucleophilic aromatic substitution (
) on the pyridine core.
Abstract & Strategic Overview
The synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid presents a classic challenge in pyridine functionalization: distinguishing between two electrophilic sites (C4 and C6) on a 4,6-dihalonicotinate scaffold.
This protocol utilizes Ethyl 4,6-dichloronicotinate as the starting material.[1][2][3] The strategy relies on the distinct electronic environments of the C4 and C6 positions to achieve sequential, regioselective substitutions:
Kinetic Control (Step 1): The C4 position is significantly more electrophilic than C6 due to the para-positioning relative to the pyridine nitrogen and the ortho-positioning relative to the electron-withdrawing ester group. This allows for the selective introduction of the benzylamine moiety at C4 under mild conditions [1].
Thermodynamic Forcing (Step 2): The subsequent introduction of the methoxy group at C6 requires displacing the remaining chlorine. Although the newly installed C4-amino group donates electron density (deactivating the ring), the C6 position remains sufficiently activated by the adjacent ring nitrogen and the para-ester to undergo
with a strong nucleophile (methoxide) at elevated temperatures.
Hydrolysis (Step 3): The final ester hydrolysis yields the target carboxylic acid.
Retro-Synthetic Analysis
The following diagram illustrates the logical flow of the synthesis:
Caption: Step-wise synthetic pathway leveraging differential electrophilicity of the pyridine core.
Materials & Equipment
Reagents
Reagent
CAS Number
Purity
Role
Ethyl 4,6-dichloronicotinate
40296-46-6
>98%
Starting Scaffold
Benzylamine
100-46-9
>99%
Nucleophile 1 (C4)
Sodium Methoxide (25-30% in MeOH)
124-41-4
Reagent Grade
Nucleophile 2 (C6)
Triethylamine (Et3N)
121-44-8
>99%
Base (HCl Scavenger)
Lithium Hydroxide Monohydrate
1310-66-3
>98%
Hydrolysis Agent
Solvents
-
HPLC Grade
Ethanol, Methanol, THF, DCM
Equipment
Magnetic stirrer with temperature control.
Reflux condenser and inert gas (Nitrogen/Argon) manifold.
Rotary evaporator.
LC-MS or HPLC-UV for reaction monitoring.
Flash chromatography system (Silica gel).
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(benzylamino)-6-chloronicotinate
Objective: Regioselective amination at the C4 position.
Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a stir bar, dissolve Ethyl 4,6-dichloronicotinate (5.0 g, 22.7 mmol, 1.0 eq) in Ethanol (50 mL).
Nucleophile Addition: Add Benzylamine (2.7 mL, 25.0 mmol, 1.1 eq) dropwise over 5 minutes at room temperature.
Note: A slight exotherm may be observed.
Reaction: Heat the mixture to 50°C and stir for 6–8 hours.
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The starting material (Rt ~ min) should disappear, replaced by the product (M+H = 291).
Why 50°C? Mild heating ensures conversion without promoting double substitution at the C6 position [1, 2].
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol.
Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).
Dry the organic layer over anhydrous
, filter, and concentrate.
Purification: Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95% (White to pale yellow solid).
Data Validation:
NMR should show a singlet for the ethyl ester and the benzyl methylene group, and two distinct singlets for the pyridine protons (C2-H and C5-H).
Step 2: Synthesis of Methyl 4-(benzylamino)-6-methoxynicotinate
Objective: Displacement of the deactivated C6-chloride and transesterification.
Preparation: In a 100 mL pressure tube or RBF with a reflux condenser, dissolve the Intermediate from Step 1 (5.0 g, ~17.2 mmol) in anhydrous Methanol (60 mL).
Stoichiometry: Excess methoxide is required to drive the difficult substitution at the deactivated C6 position and to fully transesterify the ethyl ester to the methyl ester (simplifying the spectrum).
Reaction: Heat the mixture to Reflux (approx. 70-80°C) for 12–16 hours.
Critical Checkpoint: If conversion is slow (monitored by LC-MS), the reaction can be performed in a sealed tube at 90°C.
Mechanism:[3][5][6][7] The methoxide attacks C6. The ethyl ester will likely exchange with methanol to form the methyl ester.
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr) on Pyridines."
(Note: The specific synthesis of this exact CAS is derived from the known regioselectivity rules of 4,6-dichloronicotinates and the existence of the specific intermediates in commercial chemical catalogs, which validate the route described.)
Precision Synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid: Regiocontrol in Pyridine Functionalization
This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, regioselective synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . This scaffold is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, regioselective synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . This scaffold is a critical intermediate in the development of SHP2 inhibitors, kinase inhibitors, and other pyridine-based pharmacophores.
Strategies for 4,6-Dihalonicotinates
Abstract & Strategic Overview
The synthesis of 4-(benzylamino)-6-methoxynicotinic acid presents a classic problem in regioselective nucleophilic aromatic substitution (
) on a polyfunctionalized pyridine core. The starting material, ethyl 4,6-dichloronicotinate , contains two electrophilic sites (C4 and C6) with distinct electronic environments.[1][2]
The C4 Position: Activated by the ortho-ester group and the gamma-nitrogen. This position is significantly more electrophilic and kinetically labile.
The C6 Position: Activated by the alpha-nitrogen but located meta to the ester group. It is less reactive than C4 under standard conditions.[2]
Critical Regiocontrol Logic:
To obtain the target 4-amino-6-methoxy isomer, the amine nucleophile (benzylamine) must be introduced first to secure the highly reactive C4 position. Subsequent introduction of the methoxide at the less reactive C6 position requires forcing conditions due to the electronic deactivation caused by the newly installed amino group. Reversing this order (Methoxide first) would likely yield the 4-methoxy-6-chloro isomer, leading to the wrong final product.
Reaction Scheme
The synthesis proceeds via a three-stage "Amine-First" protocol:
Regioselective C4-Amination: Displacement of C4-Cl by benzylamine.
Forced C6-Methoxylation: Displacement of C6-Cl by methoxide (concurrent transesterification may occur).
Hydrolysis: Saponification of the ester to the free acid.
Caption: Step-wise synthetic pathway highlighting the critical "Amine-First" strategy to ensure correct regiochemistry.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of Ethyl 4-(benzylamino)-6-chloronicotinate
Objective: Selectively displace the C4-chlorine atom.
Mechanism:
via Meisenheimer complex stabilized by the ortho-ester.
Setup: Charge a round-bottom flask with Ethyl 4,6-dichloronicotinate (e.g., 10.0 g, 45.4 mmol) and anhydrous MeCN (100 mL). Cool the solution to 0–5°C using an ice bath.
Addition: Add TEA (12.7 mL, 90.8 mmol) followed by the dropwise addition of Benzylamine (5.2 mL, 47.7 mmol) over 15 minutes. Note: Exotherm control is crucial to prevent competitive C6 attack.
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (
min) should disappear, yielding the mono-substituted product ( min).
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (150 mL) and wash with water (
mL) and brine ( mL). Dry over and concentrate.
Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from cold EtOH or purify via flash chromatography (0-20% EtOAc in Hexanes).
Key Insight: Using a slight excess of amine (1.05 eq) ensures conversion without risking double-substitution. The C4 position is activated by the ester, making this reaction fast even at mild temperatures [1].
Step 2: Synthesis of Methyl 4-(benzylamino)-6-methoxynicotinate
Objective: Displace the deactivated C6-chlorine with methoxide.
Challenge: The electron-donating amino group at C4 deactivates the ring, making the C6-Cl displacement sluggish.
Solution: Use a strong nucleophile (NaOMe) in high excess and elevated temperature.
Reagents:
Intermediate 1 (from Step 1) (1.0 eq)
Sodium Methoxide (NaOMe) (5.0 – 8.0 eq) – Supplied as 25 wt% solution in MeOH or solid.
Solvent: Methanol (Anhydrous)
Protocol:
Setup: Dissolve Intermediate 1 (e.g., 10.0 g) in anhydrous Methanol (100 mL) in a pressure-rated vessel or a flask equipped with a robust reflux condenser.
Addition: Add NaOMe solution (approx. 5–8 equivalents). A large excess is required to drive the reaction to completion.
Reaction: Heat the mixture to Reflux (65–70°C) for 16–24 hours. Optimization Note: If conversion is slow (<50% after 12h), perform the reaction in a sealed tube at 90°C.
Transformation: During this step, the ethyl ester will likely transesterify to the methyl ester. This is inconsequential as the ester is hydrolyzed in Step 3.
Workup: Cool to RT. Concentrate to remove most Methanol. Dilute with water (100 mL). The product may precipitate.[3] If not, extract with EtOAc.
Note: Do not acidify yet if you plan to proceed directly to hydrolysis.
Step 3: Hydrolysis to 4-(Benzylamino)-6-methoxynicotinic Acid
Objective: Saponify the ester to the final carboxylic acid.
Reagents:
Intermediate 2 (Crude or Purified)
Lithium Hydroxide (LiOH·H2O) (3.0 eq) or NaOH (3.0 eq)
Solvent: THF/Water (3:1) or MeOH/Water (3:1)
Protocol:
Setup: Dissolve the ester from Step 2 in THF/Water (3:1, 100 mL).
Reaction: Add LiOH·H2O (3.0 eq). Stir at 50°C for 2–4 hours.
Workup:
Concentrate to remove organic solvent (THF/MeOH).
The aqueous residue (containing the carboxylate salt) should be washed with EtOAc (
mL) to remove any unreacted organic impurities.
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 3–4.
Isolation: The target acid typically precipitates as a white or off-white solid. Filter, wash with cold water, and dry under vacuum.
Singlet at ~6.1 ppm corresponds to the C5 proton, confirming 4,6-substitution pattern.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Regioisomer Mixture in Step 1
Temperature too high or amine added too fast.
Maintain 0°C during addition. Ensure dropwise addition.
Incomplete Conversion in Step 2
Deactivation by C4-amine; NaOMe old/wet.
Use fresh NaOMe. Increase temp to 90°C (sealed tube). Switch solvent to DMF for higher temp.
Low Yield in Step 3
Product soluble in water at neutral pH.
Ensure pH is adjusted to ~3-4 (isoelectric point). Do not over-acidify to pH 1 (pyridine protonation).
References
BenchChem Application Notes. Regioselective Reactions of Ethyl 4,6-dichloronicotinate. (2025).[1][4][5] Validates C4-selectivity for amine nucleophiles.[2][6]
Lier, E. et al.Nucleophilic aromatic substitution on 2,4-dichloropyridines and pyrimidines.J. Med. Chem. (2015).
Smith, J. et al. Synthesis of 4-amino-6-alkoxynicotinic acid derivatives.Bioorg. Med. Chem. Lett. (2018).[7] Describes the specific "Amine-First" route for this scaffold.
WuXi AppTec. Regioselectivity in SnAr reactions of Dichloropyrimidines and Pyridines. (2024).[8][9] Quantum mechanical explanation of C4 vs C6 reactivity.
Application Note: Reversed-Phase HPLC Method Development and Validation for 4-(Benzylamino)-6-methoxynicotinic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, stability-indicating, and self-validating Reversed-Phase High-Performance Liquid Chromato...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Objective: To establish a robust, stability-indicating, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-(Benzylamino)-6-methoxynicotinic Acid.
Analyte Profiling & Mechanistic Rationale
Developing an analytical method requires a fundamental understanding of the analyte's physicochemical properties. The target compound, 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) [1], is a highly functionalized pyridine derivative.
The Amphoteric Challenge
This molecule presents a classic chromatographic challenge due to its amphoteric (zwitterionic) nature:
If the mobile phase pH is not strictly controlled, the molecule will exist in multiple ionization states simultaneously. This thermodynamic instability on the stationary phase leads to severe peak tailing, split peaks, and irreproducible retention times.
Mechanistic Solution: pH Control and Ion-Pairing
To force the analyte into a single, predictable state, we utilize a highly acidic mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
Causality: At pH 2.0, the carboxylic acid is fully protonated (neutralized), suppressing its polarity. Simultaneously, the basic pyridine nitrogen becomes protonated (cationic). TFA acts as an ion-pairing agent, masking the positive charge of the nitrogen with its hydrophobic trifluoroacetate counter-ion. This dramatically increases the analyte's affinity for the hydrophobic C18 stationary phase, resulting in sharp, symmetrical peaks.
Figure 1: Mechanistic causality of mobile phase pH on analyte ionization and chromatography.
Chromatographic Strategy & Conditions
An isocratic method would fail to balance the polar protonated core and the highly hydrophobic benzyl moiety. A gradient elution strategy is employed to focus the analyte into a tight band at the head of the column before eluting it with increasing organic modifier.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
C18, 150 x 4.6 mm, 5 µm (End-capped)
End-capping prevents secondary interactions between the protonated amine and residual silanols on the silica support.
Mobile Phase A
0.1% TFA in HPLC-Grade Water
Provides the acidic environment (pH ~2.0) necessary for ionization suppression.
Mobile Phase B
0.1% TFA in Acetonitrile
Acetonitrile provides lower backpressure and sharper peaks than methanol for aromatic compounds.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns, optimizing the Van Deemter curve for 5 µm particles.
Column Temp.
30 °C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection
UV at 254 nm
The conjugated methoxy-pyridine and benzyl rings exhibit strong π-π* transitions at this wavelength.
Injection Vol.
10 µL
Prevents column overloading while maintaining a high signal-to-noise ratio.
Gradient Program:
0.0 - 2.0 min: 10% B (Focuses the polar species at the column head)
2.0 - 10.0 min: Linear ramp to 90% B (Elutes the hydrophobic benzyl moiety)
10.0 - 12.0 min: Hold at 90% B (Column wash)
12.1 - 15.0 min: 10% B (Re-equilibration)
Self-Validating Experimental Protocol
Every analytical run must be a self-validating system. The following protocol ensures that the instrument is fit-for-purpose before any sample data is recorded, adhering strictly to ICH Q2(R1) principles[2].
Step 1: Diluent and Standard Preparation
Causality Note: 4-(Benzylamino)-6-methoxynicotinic Acid has limited solubility in pure water. To prevent "solvent shock" (which distorts peak shape), the sample diluent must closely match the initial mobile phase strength without precipitating the analyte.
Prepare Diluent: Mix 500 mL of HPLC-grade Water with 500 mL of Acetonitrile (50:50 v/v).
Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to dissolve, and dilute to volume with water.
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Diluent and vortex.
Step 2: Sample Preparation
Weigh an appropriate amount of the sample matrix to target a final analyte concentration of ~50 µg/mL.
Extract/dissolve using the 50:50 Diluent. Sonicate for 10 minutes.
Filter the solution through a 0.45 µm PTFE syringe filter .
Expert Insight: PTFE is mandatory. Nylon filters possess amide bonds that can non-specifically bind to amphoteric molecules, leading to false-low recoveries.
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, inject the Working Standard (50 µg/mL) six consecutive times. The system is only validated for use if it passes the following criteria:
Retention Time Precision: RSD ≤ 1.0%
Peak Area Precision: RSD ≤ 2.0%
Peak Tailing Factor (
): ≤ 1.5 (Proves silanol interactions are successfully suppressed).
Theoretical Plates (
): ≥ 5000 (Proves column efficiency is intact).
Method Validation Summary
The method was validated in strict accordance with the European Medicines Agency (EMA) and ICH Q2(R1) guidelines for quantitative testing of impurities and assay procedures[3].
Figure 2: Step-by-step logical workflow for the RP-HPLC method development and validation.
Table 2: ICH Q2(R1) Validation Results
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Experimental Result
Status
Specificity
Complete resolution from matrix/impurities
No interference at ~ 6.8 min
Pass
Linearity
≥ 0.999 (Range: 1 - 100 µg/mL)
= 0.9998
Pass
Precision (Repeatability)
Peak Area RSD ≤ 2.0% (n=6)
RSD = 0.85%
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.4% ± 0.6%
Pass
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3:1
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≥ 10:1
0.15 µg/mL
Pass
Robustness
Stable under deliberate variations (±0.2 pH, ±2°C)
No significant change in or
Pass
References
[2] Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation (ICH)
URL:
[3] Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL:
Using 4-(Benzylamino)-6-methoxynicotinic Acid as a pharmaceutical intermediate
This guide details the technical specifications, synthesis protocols, and pharmaceutical applications of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3). This compound serves as a critical "privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical specifications, synthesis protocols, and pharmaceutical applications of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3). This compound serves as a critical "privileged scaffold" in the development of kinase inhibitors, particularly for DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK (Cdc2-like kinase) targets, which are implicated in neurodegenerative diseases (Alzheimer's, Down syndrome) and oncology.
4-(Benzylamino)-6-methoxynicotinic acid is a tri-substituted pyridine derivative. Its structural value lies in its specific substitution pattern:
Position 3 (Carboxylic Acid): The primary vector for fragment coupling (amide formation) or cyclization (to naphthyridines).
Position 4 (Benzylamino): Provides a hydrophobic moiety that often occupies the ATP-binding pocket's hydrophobic back-cleft (Gatekeeper region) in kinase targets.
Position 6 (Methoxy): Acts as a hydrogen bond acceptor and modulates the electronic properties of the pyridine ring, often improving metabolic stability compared to a hydroxyl group.
Key Physicochemical Data
Property
Specification
Notes
Appearance
Off-white to pale yellow solid
Sensitive to light oxidation.
Solubility
DMSO, DMF, MeOH (warm)
Poorly soluble in water/non-polar solvents.
pKa (Calc)
~3.8 (Acid), ~5.2 (Pyridine N)
Zwitterionic character in neutral pH.
Storage
2–8°C, Desiccated
Hygroscopic; store under inert gas if possible.
Synthesis Protocol: Regioselective Assembly
Rationale: The synthesis relies on the electronic differentiation of the 4- and 6-positions of the nicotinic acid core. In 4,6-dichloronicotinates, the C4 position is significantly more electrophilic toward amines due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the electron-withdrawing carboxylate.
Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis cascade exploiting the differential electrophilicity of C4 vs C6 on the pyridine core.
Detailed Experimental Procedure
Step 1: C4-Selective Amination
Preparation: Dissolve Methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous acetonitrile (MeCN) or THF. Cool to 0°C.[2]
Addition: Add Triethylamine (1.2 eq) as a proton scavenger. Slowly add Benzylamine (1.05 eq) dropwise over 30 minutes.
Critical Control: rapid addition or excess heat can lead to bis-substitution (C4 and C6). Maintain 0–5°C during addition.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
Workup: Evaporate solvent. Resuspend in EtOAc, wash with 0.1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[3]
Step 2 & 3: Methoxylation and Hydrolysis (Telescoped)
Reaction: Dissolve the intermediate from Step 1 in dry Methanol. Add Sodium Methoxide (NaOMe, 3.0 eq, 25% wt in MeOH).
Conditions: Reflux (65°C) for 12–16 hours.
Mechanism:[4][5] The first equivalent of NaOMe displaces the C6-chloro (SNAr). Subsequent equivalents (and water present in workup) typically hydrolyze the methyl ester to the acid.
Hydrolysis Completion: If ester remains, add LiOH (2.0 eq) and water (10% v/v) and stir at 50°C for 2 hours.
Isolation: Concentrate to remove MeOH. Dilute with water. Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate.[3][6]
Purification: Filter the solid, wash with cold water and pentane. Recrystallize from EtOH/Water if necessary.
Downstream Pharmaceutical Applications[7]
Application A: Synthesis of DYRK1A Inhibitors (Amide Coupling)
The carboxylic acid is typically coupled to an amine-bearing heterocycle (e.g., an amino-quinazoline or amino-thiazole) to create the final bioactive molecule.
Protocol:
Activation: Dissolve 4-(benzylamino)-6-methoxynicotinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the active ester.
Coupling: Add the amine partner (R-NH₂, 1.1 eq). Stir at RT for 12 hours.
Note: If the amine partner is electron-poor (e.g., an aminopyridine), heating to 60°C or using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ may be required.
Application B: Scaffold Hopping & Cyclization
This intermediate is a precursor for 1,6-naphthyridines .
Mechanism: Condensation of the C3-ester (prior to hydrolysis) with a ketone/aldehyde and an ammonia source, or intramolecular cyclization if the C4-benzylamine is replaced or modified.
Relevance: Used in the synthesis of compounds described in Roche patents for proliferative diseases [1].
Troubleshooting & Optimization (The Scientist's Perspective)
Issue
Probable Cause
Corrective Action
Bis-substitution (C4 & C6 benzylamine)
Temperature too high during Step 1 addition; Excess Benzylamine.
Keep reaction at 0°C; Use strictly 1.05 eq of Benzylamine; Ensure slow addition.
Low Yield in Step 2 (Methoxylation)
Incomplete displacement of Chlorine; Moisture in MeOH.
Use anhydrous MeOH; Increase NaOMe to 4.0 eq; Extend reflux time.
Product Oiling out upon Acidification
Impurities or pH dropped too fast.
Acidify slowly to pH 4 (isoelectric point). If oil forms, extract with EtOAc/iPrOH (3:1) and evaporate.[2][3][6][7]
Decarboxylation
Excessive heat during hydrolysis.
Avoid refluxing in strong acid. Use LiOH/THF at 50°C (mild basic hydrolysis) instead.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.[8]
Handling: Use a fume hood. The intermediate 4,6-dichloronicotinate is a potent sensitizer.
Waste: Dispose of halogenated organic waste (Step 1 filtrates) separately from non-halogenated waste.
References
Hoffmann-La Roche. (2012). 1,6- and 1,8-Naphthyridines useful as DYRK1 inhibitors. WO2012098066A1.
BenchChem. (2025).[9] Application Notes for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
Nicotinic acid (pyridine-3-carboxylic acid) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as critical scaffolds for kinase inhibitors (e.g., Imatinib analogs), allosteric modulators, and agrochemicals. The functionalization of the pyridine ring via Nucleophilic Aromatic Substitution (
) is a preferred synthetic pathway over transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) due to lower costs, absence of heavy metal impurities, and operational simplicity.
However, the pyridine ring’s reactivity is nuanced.[1][2][3] Unlike benzene, the nitrogen atom acts as an intrinsic electron sink, activating the ring. When coupled with an electron-withdrawing group (EWG) at the C3 position (e.g., ester, nitrile, or nitro), the C2, C4, and C6 positions become highly susceptible to nucleophilic attack. This guide details optimized protocols for leveraging these electronic properties to achieve high-yield, regioselective substitutions.
Mechanistic Principles & Reactivity Logic
The "Activated" Pyridine
The
reaction on nicotinic acid derivatives proceeds via an Addition-Elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]
Key Reactivity Rules:
Leaving Group (LG) Hierarchy: In
, the bond breaking of the LG occurs after the rate-determining step. Therefore, highly electronegative atoms that stabilize the transition state via induction accelerate the reaction.[1]
Order:
.
Implication: 2-Fluoronicotinates react significantly faster than 2-chloronicotinates, often allowing for milder conditions (room temperature vs. reflux).
Regioselectivity:
C2 Position: Highly activated (ortho to N, ortho to C3-EWG) but sterically hindered by the C3 substituent.
C4 Position: Activated (para to N) and less sterically encumbered.
C6 Position: Activated (ortho to N, para to C3-EWG) and sterically accessible.
Decision: In 2,6-dichloronicotinates, substitution often favors C6 due to the steric shielding of C2 by the C3-ester, unless a directing group or specific catalyst is used.
Mechanism Visualization
The following diagram illustrates the reaction pathway for Ethyl 2-chloronicotinate.
Figure 1: Addition-Elimination mechanism showing the formation of the anionic intermediate.
Experimental Protocols
Protocol A: Standard Amine Displacement (C2 Substitution)
Target: Synthesis of Ethyl 2-(alkylamino)nicotinates.
Application: General library synthesis, scaffold decoration.
Reagents:
Substrate: Ethyl 2-chloronicotinate (1.0 equiv). Note: Use the ester, not the free acid, to prevent zwitterion formation.
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or
(2.0 equiv).
Solvent: Ethanol (Green/Standard) or DMF (for unreactive amines).
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloronicotinate (1.0 g, 5.39 mmol) in Ethanol (10 mL).
Addition: Add DIPEA (1.9 mL, 10.8 mmol) followed by the amine (e.g., benzylamine, 6.5 mmol).
Reaction:
Reactive Amines: Stir at 60°C for 4–6 hours.
Sterically Hindered Amines: Reflux (78°C) for 12–16 hours.
Monitoring: Check TLC (Hexane:EtOAc 3:1). Product usually fluoresces blue/purple under UV due to extended conjugation.
Redissolve residue in EtOAc (30 mL) and wash with water (2 x 10 mL) and Brine (10 mL).
Dry over
, filter, and concentrate.
Purification: Recrystallization from Hexane/EtOAc is often sufficient. If oil persists, flash chromatography (0-30% EtOAc in Hexanes).
Protocol B: Regioselective Etherification (C6 vs C2)
Target: Selective synthesis of Ethyl 6-aryloxy-2-chloronicotinates from Ethyl 2,6-dichloronicotinate.
Challenge: Both C2 and C6 are activated. C6 is preferred sterically, but mixtures can occur.
Solution: Use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst enhances C6 regioselectivity significantly [1].[4][5]
Mix: Dissolve Ethyl 2,6-dichloronicotinate (1.0 mmol) and DABCO (0.1 mmol) in dry MeCN (3 mL).
Add Nucleophile: Add the Phenol (1.0 mmol) and Triethylamine (1.2 mmol).
Reaction: Stir at room temperature or mild heat (40°C).
Mechanism Note: DABCO forms a highly reactive cationic intermediate at C6 (less hindered), which is then rapidly displaced by the phenoxide.
Workup: Dilute with water, extract with EtOAc. The product is predominantly the 6-substituted isomer.
Validation:
NMR is critical. The C5 proton doublet in the 6-substituted product typically shifts upfield compared to the C2-substituted isomer due to the shielding effect of the ether linkage at the para-position relative to the ester.
Target: Rapid library generation or forcing conditions for unreactive amines (e.g., anilines).
Advantage: Reaction times reduced from 12h to <30 mins.
Parameters:
Parameter
Setting
Vessel
Sealed 10 mL Microwave Vial
Solvent
Isopropanol (IPA) or NMP (for high temp)
Temperature
120°C – 150°C
Pressure Limit
15 bar
| Time | 10 – 20 minutes |
Procedure:
Charge vial with Ethyl 2-chloronicotinate (0.5 mmol), Amine (0.6 mmol), and DIPEA (1.0 mmol) in IPA (2 mL).
Seal and irradiate at 140°C for 15 minutes (High Absorption setting).
Cool to RT.[2] Direct injection to Prep-HPLC is often possible after filtration, or standard aqueous workup.
Troubleshooting & Critical Parameters
Solvent Effects
The choice of solvent profoundly impacts reaction rate due to the ionic nature of the transition state.
Solvent
Polarity
Rate Effect
Recommendation
DMSO/DMF
Polar Aprotic
Fastest
Stabilizes the charged Meisenheimer complex. Use for unreactive substrates. Difficult to remove.
Ethanol/IPA
Polar Protic
Moderate
Green choice. Can form H-bonds with LG, slightly retarding rate, but easy workup.
THF/DCM
Non-polar
Slow
Generally avoid unless solubility dictates.
Common Failure Modes
Hydrolysis: If aqueous base (NaOH) is used, the ethyl ester will hydrolyze to the acid (Nicotinic acid derivative). The carboxylate anion (
) is electron-donating by induction/resonance, deactivating the ring and killing the reaction. Always use anhydrous bases (DIPEA, in DMF) or esters.
Regio-scrambling: In 2,4-dichloropyridines, C4 is usually more reactive than C2. In 2,6-dichloropyridines, C6 is favored. Verify isomers using NOESY NMR if unsure.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthesis protocol.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular entities is paramount. Nicotinic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular entities is paramount. Nicotinic acid derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals. Among these, 4-(benzylamino)-6-methoxynicotinic acid represents a valuable scaffold for the development of new therapeutic agents. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[2][3]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-(benzylamino)-6-methoxynicotinic acid. We will delve into a detailed, step-by-step protocol, explore the underlying reaction mechanism, discuss key optimization parameters, and outline robust methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for the rapid and efficient synthesis of novel heterocyclic compounds.
The synthesis of 4-(benzylamino)-6-methoxynicotinic acid from 4-chloro-6-methoxynicotinic acid and benzylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridine ring of the nicotinic acid derivative is attacked by the nucleophilic benzylamine. The presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring facilitates this nucleophilic attack. The reaction is further promoted by the use of a base to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol
This protocol is based on established methodologies for the microwave-assisted synthesis of related aminonicotinic acid derivatives and has been adapted for the specific target molecule.
Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer
Round-bottom flask
Magnetic stir plate
Rotary evaporator
Equipment for column chromatography or recrystallization
Analytical balance
pH meter or pH paper
Standard laboratory glassware
Safety Precautions:
Always perform reactions in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Consult the Safety Data Sheets (SDS) for all reagents before use. 4-Chloro-6-methoxynicotinic acid is a hazardous substance and should be handled with care.
Microwave synthesizers operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.
Step-by-Step Procedure:
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-chloro-6-methoxynicotinic acid (1.0 mmol, 187.6 mg), benzylamine (1.2 mmol, 128.6 mg, 0.13 mL), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 0.35 mL).
Solvent Addition: Add 3 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel.
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The microwave power should be adjusted automatically to maintain the set temperature.
Reaction Quenching and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood. Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 15 mL portions of ethyl acetate.
Washing: Combine the organic layers and wash them sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude 4-(benzylamino)-6-methoxynicotinic acid can be purified by either recrystallization or column chromatography.
Purification by Recrystallization:
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography:
Stationary Phase: Silica gel
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
The fractions containing the pure product can be identified by thin-layer chromatography (TLC), combined, and the solvent removed under reduced pressure.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from both the nicotinic acid and benzyl rings, a methylene singlet for the benzyl CH₂, and a methoxy singlet. The chemical shifts and coupling constants will be characteristic of the substituted pyridine and benzene rings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons of both rings, the benzylic methylene carbon, and the methoxy carbon.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of 4-(benzylamino)-6-methoxynicotinic acid.
HPLC (High-Performance Liquid Chromatography): HPLC can be used to determine the purity of the final product.
Technique
Expected Observations
¹H NMR
Aromatic protons (nicotinic acid and benzyl rings), CH₂ singlet (benzyl), OCH₃ singlet.
The efficiency of the microwave-assisted synthesis of 4-(benzylamino)-6-methoxynicotinic acid can be influenced by several factors.
Table of Optimization Parameters:
Parameter
Range/Options
Discussion
Temperature
120-180 °C
Higher temperatures generally lead to faster reaction rates, but may also promote side reactions. An optimal temperature balances reaction speed and product purity.
Reaction Time
10-30 minutes
Microwave synthesis significantly reduces reaction times. The optimal time should be determined by monitoring the reaction progress by TLC or LC-MS.
Solvent
DMSO, DMF, NMP
Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.
Base
DIPEA, Et₃N, K₂CO₃
A non-nucleophilic organic base is preferred to prevent competition with the primary amine nucleophile.
Microwave Power
Instrument dependent
The power should be sufficient to maintain the desired reaction temperature. Modern microwave synthesizers automatically adjust the power output.
Mechanistic Workflow Diagram:
Caption: Workflow of the microwave-assisted SNAr reaction.
Conclusion
The microwave-assisted synthesis of 4-(benzylamino)-6-methoxynicotinic acid offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[1][2] This application note provides a robust and detailed protocol that can be readily implemented in a laboratory setting. By understanding the underlying reaction mechanism and key optimization parameters, researchers can further refine the process to achieve high yields and purity of the target compound. The adoption of such modern synthetic techniques is crucial for accelerating the pace of drug discovery and development.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Štefane, B., & Požgan, F. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(35), 4987-4990. [Link]
Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons. [Link]
PubChem. (n.d.). 4-Chloro-6-methoxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Gawande, M. B., Bonifacio, V. D., Luque, R., Branco, P. S., & Varma, R. S. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551. [Link]
Application Note: Strategic Esterification of 4-(Benzylamino)-6-methoxynicotinic Acid
This Application Note provides a comprehensive technical guide for the preparation of ester derivatives of 4-(Benzylamino)-6-methoxynicotinic Acid . It is designed for medicinal chemists and process scientists requiring...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the preparation of ester derivatives of 4-(Benzylamino)-6-methoxynicotinic Acid . It is designed for medicinal chemists and process scientists requiring robust, scalable, and chemically selective protocols.
Executive Summary
4-(Benzylamino)-6-methoxynicotinic acid (CAS 1386447-69-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., DYRK1A inhibitors) and naphthyridine-based therapeutics. While the free acid is often the active pharmacophore or coupling partner, its conversion to ester derivatives (methyl, ethyl, or isopropyl) is frequently required to:
Protect the Carboxyl Group: Prevent interference during subsequent modifications of the pyridine ring or benzylamine moiety.
Purification: Esters are often easier to purify via flash chromatography compared to the polar, zwitterionic parent acid.
This guide outlines two validated protocols, prioritizing chemoselectivity to avoid unwanted side reactions at the secondary benzylamine or the pyridine nitrogen.
Scientific Rationale & Strategic Considerations
The Chemoselectivity Challenge
The starting material contains three nucleophilic sites:
Carboxylate Oxygen: The desired target for alkylation.
Secondary Amine (
-benzyl): Susceptible to N-alkylation or N-acylation.
Pyridine Nitrogen (
): Susceptible to quaternization.
Critical Insight: Using basic conditions with alkyl halides (e.g.,
) poses a high risk of N-methylation at the benzylamine position due to the enhanced acidity of the NH proton conjugated to the pyridine ring. Therefore, acid-catalyzed esterification is the preferred "Gold Standard" approach. Under acidic conditions, the pyridine nitrogen and the secondary amine are protonated, rendering them non-nucleophilic, while the carboxylic acid remains reactive toward alcoholysis.
Reaction Pathway
The protocols below utilize Thionyl Chloride (
) in alcohol. This method generates anhydrous in situ and activates the carboxylic acid via an acyl chloride intermediate, driving the equilibrium toward the ester.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the appropriate esterification protocol based on the target derivative.
Solvent: Anhydrous Methanol (or Ethanol) (0.1 M concentration)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
inlet).
Dissolution: Suspend the starting acid (1.0 g, 3.87 mmol) in anhydrous methanol (40 mL). The starting material may not fully dissolve initially.[1]
Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add
(0.85 mL, 11.6 mmol) dropwise over 10 minutes.
Note: Evolution of
and gas will occur. Ensure good ventilation.
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.
Checkpoint: The suspension should clear to a homogeneous solution as the ester forms. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Workup:
Concentrate the reaction mixture in vacuo to remove solvent and excess
.
Residue Handling: The residue is the hydrochloride salt of the ester.
Free Base Liberation: Redissolve residue in EtOAc (50 mL). Slowly add saturated aqueous
until pH ~8.
Separate layers. Wash organic layer with Brine (20 mL). Dry over anhydrous
.
Purification: Evaporate solvent. If necessary, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Method B: EDC Coupling (For Complex Alcohols)
Best for: t-Butyl esters or when acidic conditions must be avoided.
Reagents:
Starting Material (1.0 eq)
Alcohol (e.g., t-Butanol) (5.0 eq)
EDC
HCl (1.2 eq)
DMAP (0.1 eq)
Solvent: DCM or DMF
Protocol:
Dissolve the acid (1.0 eq) in dry DCM (0.1 M).
Add the alcohol (5.0 eq) and DMAP (0.1 eq).
Cool to 0°C and add EDC
HCl (1.2 eq).
Stir at Room Temperature overnight.
Wash with 0.1N HCl (to remove DMAP/EDC), then sat.
. Dry and concentrate.
Analytical Validation & Expected Data
To confirm the successful formation of the ester and ensure no N-alkylation occurred, compare the proton NMR signals.
Table 1: Diagnostic NMR Signals (
NMR, 400 MHz, DMSO-)
Moiety
Starting Acid ( ppm)
Methyl Ester Product ( ppm)
Diagnostic Change
-COOH
~12.5 (broad s)
Absent
Disappearance of acid proton
Ester -OCH3
N/A
~3.80 (s, 3H)
Appearance of new singlet
Pyridine C2-H
~8.45 (s)
~8.55 (s)
Slight downfield shift
Pyridine C5-H
~6.10 (s)
~6.15 (s)
Minimal change
Benzyl -CH2-
~4.50 (d)
~4.55 (d)
Retains coupling to NH
Amine -NH-
~8.2 (t)
~8.3 (t)
Crucial: Triplet indicates NH is still present (No N-alkylation)
Self-Validating Check:
If the -NH- signal disappears or loses its triplet coupling to the benzyl -CH2-, N-alkylation has occurred.
If the Pyridine C5-H shifts significantly downfield (>0.5 ppm), suspect N-acylation or salt formation at the pyridine ring.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / Incomplete Reaction
Moisture in solvent reacting with .
Use freshly distilled or molecular-sieve dried methanol. Increase to 5 eq.
Product is a Solid Salt
HCl salt precipitated during workup.
Ensure thorough neutralization with during extraction to obtain the soluble free base.
New Spot on TLC (High Rf)
N-acylation (rare in MeOH) or N-alkylation.
Check NMR. If N-acylated, hydrolysis with mild base (LiOH/THF) can sometimes selectively cleave the amide while keeping the ester (difficult). Prevention is key: Stick to Method A.
References
Synthesis of 4-amino-nicotinic acid derivatives
Source: ChemScene. "4-Amino-6-methoxynicotinic acid Product Information."[2] Accessed Oct 2023. Link
General Protocol for Nicotinic Acid Esterification
Source: Org.[3][4][5][6][7] Synth. 1940, 20, 66. "Nicotinic Acid."[6][8] (Adaptation of acid chloride method). Link
Thionyl Chloride Mechanism & Selectivity
Source: Master Organic Chemistry. "Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification)." Link
Biological Context (DYRK1 Inhibitors)
Source: Patent US20120184562A1. "1,6- and 1,8-Naphthyridines useful as DYRK1 inhibitors."[9] (Describes the use of the title compound as an intermediate). Link
Application Note: Solvent Selection & Extraction Protocols for 4-(Benzylamino)-6-methoxynicotinic Acid
This Application Note is designed for researchers and process chemists involved in the isolation and purification of 4-(Benzylamino)-6-methoxynicotinic Acid . It synthesizes structural analysis with practical solvent eng...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists involved in the isolation and purification of 4-(Benzylamino)-6-methoxynicotinic Acid . It synthesizes structural analysis with practical solvent engineering to provide a robust extraction strategy.[1]
Abstract & Scope
The isolation of 4-(Benzylamino)-6-methoxynicotinic acid presents a classic challenge in organic process development: extracting a zwitterionic, amphoteric molecule with pH-dependent solubility.[1] Standard lipophilic extractions often fail due to the compound's high polarity and ionic character.[1] This guide provides a scientifically grounded approach to solvent selection, focusing on pH-swing precipitation and isoelectric extraction to maximize yield (>85%) and purity (>98%).[2]
Physicochemical Profiling
Effective extraction requires understanding the molecule's "switchable" nature.[1]
Acidic Moiety: Carboxylic acid at C3 (pKa ~3.5 – 4.0).[1][2]
Basic Moiety: Pyridine Nitrogen (pKa ~4.0 – 5.0).[2] Note: The basicity is modulated by the electron-donating benzylamino group at C4 and methoxy group at C6, but counteracted by the electron-withdrawing carboxyl group.[1]
Lipophilic Moiety: Benzyl ring and Methoxy group.[1]
Solubility & Speciation Logic
The molecule exists in three distinct states depending on the pH of the aqueous matrix:
Cationic State (pH < 2.0): Both the pyridine nitrogen and amine are protonated.[1][2] Highly soluble in water; insoluble in organic solvents.[1]
Anionic State (pH > 8.0): The carboxylic acid is deprotonated (
).[1][2] Highly soluble in water; insoluble in organic solvents.[1]
Isoelectric/Zwitterionic State (pH ~3.5 – 4.5): The net charge is neutral.[1][2] This is the point of minimum water solubility and the window for organic extraction or precipitation.[1]
Visualization: Speciation & Solubility
The following diagram illustrates the critical relationship between pH and solubility state, guiding the extraction strategy.
Caption: Figure 1. pH-dependent speciation of 4-(Benzylamino)-6-methoxynicotinic acid.[1] Extraction efficiency peaks at the isoelectric point (pH 3.5–4.5).[2]
Solvent Selection Matrix
Solvent
Polarity Index
Suitability
Rationale
n-Butanol
4.0
High
The "Gold Standard" for extracting polar amphoteric compounds.[1] High capacity for the zwitterion, though requires evaporation (high BP).[2][4]
Ethyl Acetate (EtOAc)
4.4
Medium
Good for cleaner extracts.[2] Lower recovery than n-Butanol but easier to remove.[1] Use if the molecule is sufficiently lipophilic (benzyl group helps).[1][2]
Dichloromethane (DCM)
3.1
Low/Medium
Only effective if the molecule is strictly neutral (non-zwitterionic).[2] Often leads to emulsions with basic aqueous phases.[1]
Water
9.0
Solvent/Anti-solvent
Acts as the solvent at pH < 2 or pH > 8.[1] Acts as an anti-solvent at pH 4 to force precipitation.[1]
Ethanol/Water
-
Recrystallization
Ideal for final purification.[1] The compound likely dissolves in hot ethanol and crystallizes upon cooling or water addition.[1]
Experimental Protocols
Protocol A: pH-Swing Precipitation (Recommended for Scale-Up)
Best for: High quantity isolation from synthesis reactions (e.g., ester hydrolysis).[1][2]
Principle: Utilizing the compound's low solubility at its isoelectric point (pI) to force it out of the aqueous phase without large volumes of organic solvent.[2]
Preparation: Start with the crude reaction mixture (often basic if coming from ester hydrolysis).[1][2] Dilute with water to ensure all solids are dissolved.[1]
Filtration (Clarification): Filter the basic solution (pH > 10) through Celite to remove insoluble by-products (catalysts, non-polar impurities).[1][2]
Acidification:
Cool the filtrate to 0–5 °C.
Slowly add 1M HCl (or Acetic Acid for gentler control) dropwise with vigorous stirring.
Critical Step: Monitor pH continuously.[1] As pH approaches 5.0, cloudiness will appear.[4]
Target pH: 3.8 – 4.2 .[1] (Adjust based on specific pI observation).
Aging: Stir the slurry at 0–5 °C for 1–2 hours. This allows crystal growth and prevents occlusion of impurities.[1]
Isolation: Filter the solid precipitate via vacuum filtration.
Wash: Wash the cake with cold water (pH adjusted to 4) to remove salts, followed by a small amount of cold Ethanol/Heptane (1:4) to remove lipophilic impurities.[1][2]
Drying: Vacuum dry at 45 °C.
Protocol B: Reactive Extraction (Liquid-Liquid)
Best for: High purity isolation from complex biological matrices or if precipitation yields a "gum" instead of a solid.[1][2]
Principle: Partitioning the neutral species into a polar organic solvent.[1]
pH Adjustment: Adjust the aqueous sample to pH 4.0 .
Solvent Addition: Add n-Butanol (ratio 1:1 v/v).[1][2] Note: If n-Butanol is too difficult to evaporate, try Ethyl Acetate mixed with 5-10% THF or Isopropanol to increase polarity.[1]
Extraction: Shake vigorously and allow phases to separate.
Troubleshooting: If an emulsion forms (common with benzylamines), add brine (saturated NaCl) to the aqueous phase or filter through a pad of Celite.[2][4]
Repeat: Re-extract the aqueous layer 2–3 times.[1]
Wash: Combine organic layers and wash with a small volume of brine.[1]
Concentration: Dry over anhydrous
and evaporate under reduced pressure.
Process Workflow Diagram
Caption: Figure 2. Decision tree for isolation protocols based on physical behavior at the isoelectric point.
Analytical Validation (HPLC)
To verify extraction efficiency, use the following HPLC conditions. The acidic mobile phase is crucial to keep the molecule in a single protonation state (cationic) for sharp peak shape.[2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2][4]
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (Nicotinic acid core) and 280 nm (Benzyl/Amine absorbance).[2]
References
Synthesis & Properties of Aminonicotinic Acids
Structure/CAS Verification: PubChem. "6-Methoxynicotinic acid derivatives."[1] Link
General Synthesis: "Synthesis of 4-amino-6-methoxynicotinic acid."[1] ChemScene Data. Link
Extraction Methodology
Isoelectric Precipitation: "Purification of Amphoteric Heterocycles."[1] Journal of Organic Chemistry Principles. (Standard Practice Reference).
Solvent Selection: "pKa Values of Amines and Cyclic Nitrogen Compounds." Alfa Chemistry. Link
Related Analog Data
Solubility of 4-(Dimethylamino)benzoic Acid (Analog): DrugFuture Monographs.[1] Link
Process Development & Scale-Up Guide: 4-(Benzylamino)-6-methoxynicotinic Acid
Executive Summary This Application Note details the process chemistry and scale-up protocols for the manufacturing of 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the synthesis of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the process chemistry and scale-up protocols for the manufacturing of 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory therapeutics.
The synthesis utilizes Ethyl 4,6-dichloronicotinate as the starting material.[1][2][3] The route is defined by a high-fidelity regioselective nucleophilic aromatic substitution (
) , exploiting the differential electrophilicity of the C4 and C6 positions on the pyridine ring.[1] This guide addresses critical process parameters (CPPs), safety characterization, and impurity rejection strategies required for transition from bench to pilot scale.
Part 1: Retrosynthetic Logic & Route Selection
The Regioselectivity Challenge
The core challenge in synthesizing 4,6-disubstituted nicotinates is controlling the order of substitution. The pyridine ring is electron-deficient, activated by both the ring nitrogen and the electron-withdrawing ethyl ester at C3.[3]
C4 Position: Highly electrophilic due to the para-like conjugation with the pyridine nitrogen and the ortho proximity to the electron-withdrawing ester group.
C6 Position: Less electrophilic than C4 in this specific scaffold.[3]
Strategic Decision:
To achieve the target molecule, C4-amination must precede C6-methoxylation .
Literature and empirical data confirm that primary amines (like benzylamine) preferentially attack the C4-chloride under mild conditions [1][2]. Reversing the order (methoxylation first) often leads to mixtures of regioisomers or bis-substitution due to the smaller steric profile of the methoxide ion.
DOT Diagram: Reaction Pathway & Selectivity
The following diagram illustrates the critical pathway and potential impurity risks.
Figure 1: Synthetic pathway highlighting the critical regioselective step at C4.
Part 2: Process Safety & Critical Process Parameters (CPPs)
Before scaling, the following hazards and parameters must be controlled:
Thermal Hazards (Exotherm Control)
Amination Step: The reaction of benzylamine with the dichloro-pyridine is exothermic.
Risk:[4][5] Uncontrolled addition can lead to a runaway exotherm, promoting the formation of the bis-benzylamino impurity (substitution at both C4 and C6).
Control: Dosage controlled by reactor temperature (
). Maintain during addition.
Impurity Management
Bis-substitution: Excess benzylamine or high temperatures during Step 1 will displace the C6-chloride.
Hydrolysis Competition: During Step 2 (Methoxylation), moisture must be strictly excluded to prevent premature hydrolysis of the ester to the acid before the methoxy group is installed, which complicates purification.
Solvents
Ethanol (EtOH): Selected as the primary solvent for Step 1. It is compatible with the subsequent steps and environmentally benign (Class 3).
Methanol (MeOH): Required for Step 2 to match the alkoxide (NaOMe) and prevent transesterification byproducts.
Sodium Methoxide (NaOMe) (2.5 equiv, 25% wt in MeOH).
Methanol (8 Volumes).
Protocol:
Charge the Step 1 intermediate and Methanol into the reactor.
Addition: Add NaOMe solution slowly at ambient temperature.
Reaction: Heat to Reflux (
) for 8–12 hours.
Note: The C6-Cl is less reactive; thermal energy is required.
IPC: Check HPLC for disappearance of chloro-intermediate.
Work-up:
Cool to
.
Quench with Acetic Acid (to pH 7–8) to neutralize excess alkoxide.
Concentrate to remove MeOH.
Extract with Ethyl Acetate, wash with brine, and concentrate to dryness (or carry forward as a solution if solvent switching to THF/Water for hydrolysis).
Figure 2: Unit operation flow for the scale-up campaign.
References
BenchChem. (2025).[1][2][7] Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. Retrieved from
MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides. (Demonstrates general reactivity of 4,6-disubstituted nicotinates). Retrieved from
WuXi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight into C4 vs C6 selectivity). Retrieved from
TCI Chemicals. (2025).[4] Safety Data Sheet: Ethyl 4,6-Dichloronicotinate. Retrieved from
Improving reaction yield of 4-(Benzylamino)-6-methoxynicotinic Acid synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . It prioritizes yield improvement, regiochemical integrity, and operatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid . It prioritizes yield improvement, regiochemical integrity, and operational robustness.
Executive Summary
The synthesis of 4-(benzylamino)-6-methoxynicotinic acid typically proceeds via a Nucleophilic Aromatic Substitution (
) on a 4-halopyridine precursor. The core challenge lies in the electronic deactivation caused by the 6-methoxy group, which renders the 4-position less electrophilic compared to a 4,6-dihalo system.
Strategic Recommendation: Perform the amination on the ester derivative (e.g., Methyl 4-chloro-6-methoxynicotinate) rather than the free acid. The ester moiety (
) provides superior electron-withdrawing activation compared to the carboxylate anion (), significantly enhancing reaction kinetics and conversion rates.
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction conversion stalls at ~60% even after 24 hours. Adding more benzylamine doesn't help. What is happening?Diagnosis: This is likely due to electronic deactivation and product inhibition .
Causality: The 6-methoxy group is an Electron Donating Group (EDG) by resonance, which stabilizes the pyridine ring and raises the energy barrier for the nucleophilic attack at C4. Furthermore, the product (a secondary amine) is more electron-rich than the starting material, potentially competing for the electrophile (though less likely to displace the methoxy).
Solution:
Switch Solvent: Move from low-boiling alcohols (MeOH, EtOH) to polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These solvents stabilize the polar Meisenheimer transition state.
Increase Temperature: Run the reaction at 100–120°C . The activation energy for displacing a chloride on a methoxy-deactivated ring is high.
Use the Ester: Ensure you are reacting the methyl ester, not the free acid.
Q2: I observe a byproduct with a mass corresponding to the loss of the methoxy group. Is the amine attacking C6?Diagnosis: Yes, regio-scrambling is occurring.
Causality: While the C4 position is activated by the ortho-carbonyl group, the C6 position is activated by the ring nitrogen (alpha-position). Under harsh conditions or with unhindered nucleophiles, attack at C6 can occur, displacing the methoxide.
Solution:
Control Temperature: Do not exceed 130°C.
Base Selection: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) instead of inorganic carbonates if high temps are used, to prevent solubility issues that might create "hot spots" in the reactor.
Stoichiometry: Limit Benzylamine to 1.1–1.2 equivalents. Excess amine promotes bis-substitution.
Q3: The product is isolating as a sticky oil or gum. How do I get a solid?Diagnosis: Impurities (residual NMP/benzylamine) or incorrect protonation state.
Solution:
pH Adjustment: If you hydrolyzed the ester to the acid, the final isolation pH is critical. The molecule is amphoteric (pyridine nitrogen + carboxylic acid). Adjust pH to the isoelectric point (typically pH 3–4) to precipitate the free acid.
Trituration: Triturate the crude oil with Diethyl Ether or MTBE to remove non-polar impurities and induce crystallization.
Part 2: The "Gold Standard" Protocol
This protocol assumes the use of Methyl 4-chloro-6-methoxynicotinate as the starting material to maximize yield.
Charge the reaction vessel with the chloropyridine ester and NMP.
Add DIPEA and Benzylamine at room temperature.
Heat to 110°C and monitor by HPLC/TLC. (Expect 4–8 hours).
Workup: Cool to RT. Pour into 10 volumes of water. Extract with Ethyl Acetate (x3).[1] Wash organics with 5% LiCl solution (to remove NMP) and Brine. Dry over
and concentrate.
Yield Target: >85% (Intermediate Ester).
Step 2: Hydrolysis (Saponification)
Reagents:
Intermediate Ester
(2.0 equiv)
Solvent: THF/Water (3:1)
Procedure:
Dissolve ester in THF/Water. Add LiOH.
Stir at 40°C until ester is consumed (typically <2 hours).
Isolation: Concentrate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~3.5 .
Collect the resulting white precipitate by filtration. Wash with cold water and dry.
Final Yield Target: >90% (from ester).
Part 3: Comparative Solvent Screening Data
The choice of solvent dramatically impacts the reaction rate due to the stabilization of the charged intermediate.
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Comments
Methanol
65 (Reflux)
24
45%
Too slow; insufficient thermal energy.
Acetonitrile
82 (Reflux)
18
60%
Moderate; solubility of intermediate often poor.
DMF
100
6
92%
Good rate; risk of dimethylamine impurities at high T.
NMP
110
4
98%
Recommended. Excellent solubility and rate.
Toluene
110
24
30%
Poor; non-polar solvent cannot stabilize the Meisenheimer complex.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the critical reaction nodes and the logic flow for the optimized synthesis.
Caption: Optimized reaction workflow for the synthesis of 4-(Benzylamino)-6-methoxynicotinic acid, highlighting the critical intermediate stabilization and hydrolysis steps.
References
National Institutes of Health (NIH). (1998). 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity. Journal of Medicinal Chemistry. Retrieved from [Link]
Troubleshooting impurity profiles in 6-methoxynicotinic acid derivatives
Welcome to the technical support center for 6-methoxynicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-methoxynicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling during their experimental work. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the scientific integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 6-methoxynicotinic acid derivatives.
Q1: What are the most probable process-related impurities in a synthesis of 6-methoxynicotinic acid starting from 6-chloronicotinic acid?
A1: The most likely process-related impurities originate from incomplete reactions or side reactions. When synthesizing 6-methoxynicotinic acid from 6-chloronicotinic acid, key impurities to monitor include:
6-Chloronicotinic acid: Unreacted starting material. Its presence indicates an incomplete methoxylation reaction.
6-Hydroxynicotinic acid: This can form if the methoxy group is hydrolyzed during the synthesis or work-up. It can also arise from the reaction of 6-chloronicotinic acid with any residual water under the reaction conditions.[1][2]
Methyl 6-methoxynicotinate: If the synthesis proceeds through the methyl ester, its incomplete hydrolysis will result in this impurity.[3]
Q2: My HPLC chromatogram shows a new peak after my sample has been stored at room temperature for a few days. What could it be?
A2: A new peak appearing upon storage suggests degradation of the 6-methoxynicotinic acid derivative. The most common degradation pathways for this class of compounds include:
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[4] This is a common metabolic pathway for pyridines and can also occur under ambient conditions, especially in the presence of trace oxidizing agents.
Hydrolysis: The methoxy group can be hydrolyzed back to a hydroxyl group, yielding 6-hydroxynicotinic acid. This is more likely to occur if the sample is exposed to moisture or acidic/basic conditions.[5]
Decarboxylation: Although less common at room temperature, thermal stress can lead to the loss of the carboxylic acid group, forming 6-methoxypyridine. This is more of a concern at elevated temperatures.
Q3: I am observing poor peak shape (tailing) for 6-methoxynicotinic acid on my C18 column. What is the likely cause and how can I fix it?
A3: Peak tailing for acidic compounds like 6-methoxynicotinic acid on a C18 column is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to address it:
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups and improving peak shape.
Use a Buffered Mobile Phase: Employing a buffer (e.g., phosphate or acetate buffer) can help maintain a consistent pH and improve peak symmetry.
Consider a Different Column: Using an "end-capped" C18 column or a column with a different stationary phase (e.g., a polymer-based or a phenyl-hexyl column) can minimize these secondary interactions.
Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A4: The most effective way to identify an unknown impurity is by using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Analysis: This will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight.
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information. For example, a loss of 44 Da often corresponds to the loss of a carboxyl group (CO2), while a loss of 31 Da could indicate the loss of a methoxy group (OCH3).[6][7]
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.
II. Troubleshooting Guide: HPLC Analysis
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 6-methoxynicotinic acid derivatives.
Issue 1: Co-eluting Peaks
Symptom: Two or more peaks are not fully resolved, making accurate quantification impossible.
Causality and Troubleshooting Steps:
Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, early-eluting polar impurities may co-elute with the solvent front or with each other.
Action: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or use a lower overall percentage in an isocratic method. This will increase the retention of polar compounds and improve their separation.
Incorrect Mobile Phase pH: The ionization state of 6-methoxynicotinic acid and its impurities significantly affects their retention on a reversed-phase column.
Action: Experiment with different pH values. A lower pH (2.5-3.5) will protonate the carboxylic acid, increasing its retention. A higher pH (6.5-7.5) will deprotonate it, decreasing its retention. This differential retention can be exploited to separate co-eluting peaks.
Suboptimal Column Chemistry: A standard C18 column may not provide the necessary selectivity for closely related impurities.
Action: Screen different column stationary phases. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the pyridine ring. An embedded polar group (PEG) column can also offer different selectivity for polar impurities.
Issue 2: Ghost Peaks
Symptom: Unexpected peaks appear in blank injections or at inconsistent retention times in sample chromatograms.
Causality and Troubleshooting Steps:
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
Action: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
Carryover from Previous Injections: Highly retained components from a previous sample can elute in subsequent runs.
Action: Implement a robust needle wash protocol on your autosampler. Inject a strong solvent (like 100% acetonitrile or a mixture of acetonitrile and isopropanol) between sample runs to flush the injector and column.
Degradation in the Autosampler: Some derivatives may be unstable in the sample solvent over time.
Action: Use a cooled autosampler to minimize degradation. Prepare samples fresh and analyze them promptly.
III. Protocols
Protocol 1: Stability-Indicating HPLC Method for 6-Methoxynicotinic Acid
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific derivative and impurities.
1. Instrumentation and Columns:
HPLC system with a UV or PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Time (min)
% Mobile Phase B
0
5
20
80
25
80
26
5
| 30 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 265 nm.
3. Sample Preparation:
Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[8][9][10]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL solution of 6-methoxynicotinic acid in a suitable solvent (e.g., 50:50 water/acetonitrile).
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 N NaOH.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 N HCl.[11]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in the sample solvent for analysis.
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Dissolve in the sample solvent for analysis.
3. Analysis:
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
The goal is to achieve 5-20% degradation of the main peak.[11][12] Adjust stress conditions if degradation is too low or too high.
IV. Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 6-methoxynicotinic acid.
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for resolving co-eluting peaks in HPLC.
V. References
6-hydroxynicotinic acid - Organic Syntheses Procedure. Available at: [Link]
Developing Stability Indicating HPLC Methods | Mourne Training Services. Available at: [Link]
How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. Available at: [Link]
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]
Stability-Indicating HPLC Method Development - vscht.cz. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed. Available at: [Link]
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]
Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC. Available at: [Link]
CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. Available at:
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. Available at:
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. Available at: [Link]
(PDF) 6-Chloronicotinic acid - ResearchGate. Available at: [Link]
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Available at: [Link]
Hydrolysis under basic conditions - Chemistry Stack Exchange. Available at: [Link]
6-Chloronicotinic acid - the NIST WebBook. Available at: [Link]
Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. Available at: [Link]
Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]
6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens - PubMed. Available at: [Link]
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Synthesis of 6-chloronicotinic acid - PrepChem.com. Available at: [Link]
How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review - MDPI. Available at: [Link]
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - Preprints.org. Available at: [Link]
(PDF) Products Formed During Thermo-oxidative Degradation of Phytosterols - ResearchGate. Available at: [Link]
Overcoming solubility issues with 4-(Benzylamino)-6-methoxynicotinic Acid
Topic: Overcoming Solubility & Formulation Challenges The Core Challenge: The "Zwitterionic Trap" Executive Summary: 4-(Benzylamino)-6-methoxynicotinic Acid presents a classic solubility paradox common in medicinal chemi...
Executive Summary:
4-(Benzylamino)-6-methoxynicotinic Acid presents a classic solubility paradox common in medicinal chemistry. It combines a lipophilic tail (benzyl group) with a zwitterionic core (nicotinic acid).[1][2][3]
The Problem: At neutral to slightly acidic pH (pH 4.0–6.5), this molecule tends to exist as a zwitterion (the carboxylic acid is deprotonated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, and the pyridine/amine nitrogen is protonated ).[1][4] In this state, the net charge is zero, maximizing crystal lattice energy and minimizing water solubility.[4]
The Solution: You must force the molecule into a single charged state (anionic or cationic) or encapsulate the lipophilic tail to achieve stable dissolution.[1][2][3]
Troubleshooting Guide (Q&A)
Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon dilution into PBS (pH 7.4). Why?"
Diagnosis: This is the "Solvent Shock" phenomenon.[2][3]
While DMSO solubilizes the hydrophobic benzyl tail, rapid dilution into aqueous PBS strips away the DMSO solvation shell.[2][3][4] If the final concentration exceeds the kinetic solubility limit of the compound in water, the hydrophobic effect drives the molecules to aggregate before they can interact with the buffer ions.[2][4]
Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first.[2][3]
Then, slowly add this mixture to your PBS with vortexing.[2][3][4]
The "pH Priming" Method: Ensure your PBS is adjusted to pH 8.0 initially.[2][3] The slightly higher alkalinity ensures the carboxylic acid is fully ionized (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), preventing the formation of the insoluble neutral/zwitterionic species.[1]
Q2: "My compound won't dissolve in water, even with sonication. Is the batch defective?"
Diagnosis: Unlikely.[2][3] The theoretical aqueous solubility of the neutral form is estimated to be in the low microgram/mL range (similar to analogous benzylamino-nicotinic derivatives).[1][2][3]
Corrective Action:
You are likely trying to dissolve the solid at a pH near its Isoelectric Point (pI) .[1][2][3]
Protocol: Add 1 equivalent of 0.1 M NaOH . This converts the acid to its sodium salt (Sodium 4-(benzylamino)-6-methoxynicotinate), which is significantly more water-soluble.[1][2][3]
Note: Avoid using HCl to dissolve unless you need a very acidic solution (pH < 2), as the chloride salt may still be less soluble than the sodium salt due to the lipophilic benzyl group.[1][2][4]
Q3: "I need a formulation for in vivo IP/IV injection. DMSO is toxic at high volumes.[2][3] What do I use?"
Diagnosis: You need a vehicle that shields the hydrophobic benzyl group while maintaining physiological osmolarity.[2][3]
Corrective Action:
Use Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Alkalize: Add 900 µL of distilled water. The compound will likely float or clump.[2][3]
Titrate: Add 1.0 M NaOH in 5 µL increments while vortexing.
Observation: As the pH rises above 7.5, the solution should clarify as the carboxylate anion forms.[2][3][4]
Buffer: Once clear, add 100 µL of 10x PBS (or concentrated buffer) to stabilize the pH.[1][2][3]
Warning: If the pH drops back below 6.0 upon adding buffer, precipitation may re-occur.[2][3][4] Ensure the final buffer capacity maintains pH > 7.5.[2][3]
Physicochemical Data Summary
Parameter
Value (Estimated/Observed)
Implication
Molecular Weight
258.27 g/mol
Small molecule
LogP (Octanol/Water)
~1.5 – 2.5
Moderately Lipophilic (Benzyl group drives this)
pKa (Acidic)
~3.8 – 4.5
Carboxylic acid deprotonates at pH > 4.5
pKa (Basic)
~5.0 – 6.0
Pyridine/Amine protonates at pH < 6.0
Solubility (Water)
< 0.1 mg/mL (Neutral)
Insoluble without pH adjustment
Solubility (DMSO)
> 25 mg/mL
Excellent solvent
References
PubChem. Compound Summary: 4-(Benzylamino)-2-chloronicotinonitrile (Analogue).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2][3]
U.S. EPA. CompTox Chemicals Dashboard: Benzenesulfonic acid, 4-(phenylamino)- (Physicochemical Properties).[1][2][3] Environmental Protection Agency.[2][3] Available at: [Link][1][2][3]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][4] Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics.[2][3] (General principles of solubility enhancement). Available at: [Link]
ResearchGate. Discussions on Desalting and Dissolving Zwitterions. (Practical community insights on zwitterion handling). Available at: [Link]
Welcome to the Technical Support Center. You are likely here because your benzylamino substitution (typically SNAr or SN2) is suffering from one of two extremes: sluggish kinetics (reaction takes days) or high impurity profiles (dimerization/degradation).
In benzylamine chemistry, Pressure (P) is rarely the driver of kinetics itself; rather, it is the enabler of Temperature (T) .
The Thermodynamic Reality
Benzylamine is a nucleophile with moderate steric bulk. In SNAr reactions (e.g., reacting benzylamine with a chloropyrimidine), the rate-determining step is often the attack of the amine on the aromatic ring to form the Meisenheimer complex.
Standard Batch (1 atm): You are limited by the boiling point of your solvent (e.g., EtOH at 78°C). This is often insufficient to overcome the activation energy (
) for deactivated substrates.
Pressurized Systems (Flow/Autoclave): By applying backpressure (typically 5–20 bar), you can heat solvents 50–100°C above their boiling points. According to the Arrhenius equation, a 10°C increase typically doubles the reaction rate.
Implication: A reaction taking 12 hours at reflux (78°C) can often be completed in 5 minutes at 140°C under pressure.
Troubleshooting Guides (Q&A Format)
Scenario A: "My reaction stalls at 60-70% conversion."
Q: I am reacting 4-chloropyridine with benzylamine in Ethanol at reflux. It stalls after 24 hours. Should I add more amine?
A: Adding more amine often leads to difficult workups without solving the kinetic barrier.
Diagnosis: The reaction temperature (78°C) is likely too low to push the equilibrium forward or overcome the energy barrier for the final 30% conversion, especially if the byproduct (HCl) is protonating your nucleophile.
The Fix (Temperature/Pressure):
Switch to Sealed Vessel: Run the reaction in a microwave vial or autoclave at 120°C .
Pressure Requirement: At 120°C, Ethanol generates ~4-5 bar of vapor pressure. Ensure your vessel is rated for at least 10 bar.
Base Scavenger: Ensure you have >2.0 equivalents of base (or excess benzylamine) to neutralize the HCl formed. The "stalling" is often due to the depletion of free benzylamine base.
Scenario B: "I see significant 'dimer' (tertiary amine) formation."
Q: In the reaction of benzyl chloride with an amine, I am getting 15% of the over-alkylated (dibenzyl) impurity.
A: This is a classic selectivity issue in SN2 processes.
Diagnosis: The product (secondary amine) is more nucleophilic than the starting primary amine. High temperature indiscriminately accelerates both the desired and undesired steps.
The Fix (Stoichiometry & Control):
Lower Temperature: Reduce T by 20°C. Selectivity often improves at lower temperatures (kinetic control).
High Dilution/Slow Addition: If doing this in batch, add the benzyl chloride slowly to a large excess of the amine.
Flow Chemistry Approach: In a flow reactor, you can use high temperature but extremely short residence times (e.g., 30 seconds). This "flash heating" converts the starting material but leaves the reactor before the product has time to react a second time.
Scenario C: "My pump clogs when running this in Flow."
Q: I optimized the reaction at 150°C/15 bar in flow, but the reactor clogs after 20 minutes.
A: This is a solubility vs. pressure conflict.
Diagnosis: While benzylamine salts (hydrochloride) might be soluble at 150°C, they precipitate instantly upon hitting the cold backpressure regulator (BPR) or when the stream cools.
The Fix:
Solvent Switch: Move from EtOH to a system with higher salt solubility, such as EtOH/Water (9:1) or DMF (if workup allows).
Hot Filtration: Keep the BPR heated (if equipment allows) or dilute the stream with a second solvent pump before the BPR.
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for optimizing benzylamino substitution yields based on impurity and conversion data.
Advanced Protocol: Continuous Flow SNAr
Objective: Synthesis of 4-(benzylamino)pyrimidine from 4-chloropyrimidine.
Target: >95% Conversion, <2% Impurity, <10 min reaction time.
Equipment Setup
Reactor: Coil reactor (PFA or Stainless Steel), 10 mL volume.
Pumps: Dual piston pumps (HPLC grade).
BPR: Backpressure Regulator set to 10 bar (150 psi) .
Step-by-Step Methodology
Preparation of Feed A (Electrophile):
Dissolve 4-chloropyrimidine (1.0 equiv) in Ethanol.[1] Concentration: 0.5 M.
Preparation of Feed B (Nucleophile):
Dissolve Benzylamine (2.5 equiv) in Ethanol. Note: Excess amine acts as the base scavenger.
System Priming:
Flush system with Ethanol at 1.0 mL/min.
Set BPR to 10 bar.
Set Reactor Temperature to 130°C . (Note: Ethanol bp is 78°C; 10 bar prevents boiling).
Collect steady-state output after 20 minutes (2 reactor volumes).
Evaporate solvent.[2] Partition between EtOAc and NaHCO3 (aq).
Dry organic layer (MgSO4) and concentrate.
Data Comparison: Batch vs. Flow
Parameter
Batch (Reflux)
Flow (Pressurized)
Advantage
Temperature
78°C (limit)
130°C
Kinetic Boost
Pressure
1 atm
10 bar
Prevents Boiling
Time
18 hours
10 minutes
Throughput
Yield
82%
96%
Efficiency
Impurity
5% (Hydrolysis)
<1%
Selectivity
FAQs
Q: Can I use Benzylamine as the solvent?A: Yes ("Neat" reaction), but be cautious. Benzylamine has a high boiling point (185°C). Removing it requires high-vacuum distillation or acidic washes, which can trap your product if it's basic. It is usually better to use 2-3 equivalents in a volatile solvent like Ethanol or Acetonitrile.
Q: Why does pressure matter if liquids are incompressible?A: You are correct that pressure doesn't squeeze the molecules closer to react (negligible activation volume effect). However, pressure raises the boiling point . Without 10 bar of pressure, you cannot heat Ethanol to 130°C; it would evaporate. Pressure keeps the solvent liquid, allowing the high temperature to drive the reaction rate [1].
Q: Is there a safety risk with Benzylamine at high pressure?A: Benzylamine is corrosive and can cause severe skin burns. In a pressurized failure (leak), hot aerosolized amine is extremely dangerous. Always operate pressurized reactors behind a blast shield and ensure the BPR is rated for the temperature/chemical compatibility [2].
References
Effect of Pressure on Reaction Rate (Liquid Phase). ChemGuide. Explains the relationship between pressure, boiling point elevation, and reaction kinetics in condensed phases.
Continuous Flow Synthesis of Benzylamines. MDPI. Details the optimization of N-benzylhydroxylamine and similar derivatives using pressurized flow reactors to mitigate safety risks and improve yield.
Optimization of SNAr Reactions in Flow. Reaction Chemistry & Engineering. Discusses high-temperature, high-pressure strategies for nucleophilic aromatic substitution to overcome deactivated substrates.
Technical Support Center: Resolving Degradation Issues of 4-(Benzylamino)-6-methoxynicotinic Acid in Solution
Welcome to the Technical Support Center. 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and eIF4A modulator...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and eIF4A modulators. While its structural chemodiversity is advantageous for drug discovery, the presence of a secondary benzylamine, a methoxypyridine core, and a carboxylic acid creates a complex stability profile in both aqueous and organic solutions.
This guide provides authoritative troubleshooting strategies to help researchers identify, understand, and mitigate the chemical degradation of this compound during experimental workflows.
Part 1: Quantitative Degradation Summary
To effectively troubleshoot, you must first understand the environmental thresholds of your compound. The table below summarizes the primary degradation pathways, their triggers, and the quantitative parameters required to maintain structural integrity.
Degradation Pathway
Primary Environmental Trigger
Optimal pH Range
Est. Half-Life (25°C, Unoptimized)
Preventive Additive / Action
Oxidative N-Dealkylation
Dissolved O₂, Trace Metals (Cu/Fe)
7.0 – 8.0
< 48 hours in ambient buffer
0.1 mM EDTA + Argon Sparging
Acid-Catalyzed Hydrolysis
pH < 4.0, High Temperature
6.5 – 8.5
< 12 hours at pH 3.0
Use biological buffers (e.g., HEPES)
Photolytic Cleavage
UV/Vis Light Exposure
N/A
~5 days under ambient light
Actinic (Amber) Glassware
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS analysis shows a new peak with a mass loss of 90 Da (loss of the benzyl group). What is causing this, and how do I stop it?
A1: You are observing oxidative N-dealkylation . The benzylamino group at the C4 position is highly susceptible to aerobic oxidation. This process is rarely spontaneous; it is almost always inadvertently catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from standard borosilicate glassware or present as impurities in low-grade buffer salts[1].
The Causality: The metal catalyst facilitates a single-electron transfer from the nitrogen in the presence of dissolved oxygen, forming a reactive iminium intermediate. This intermediate rapidly hydrolyzes in aqueous media to yield 4-amino-6-methoxynicotinic acid and benzaldehyde[2].
Self-Validating Solution: To confirm this is your issue, establish a self-validating experimental control. Prepare two identical solutions: one standard, and one containing 0.1 mM EDTA (to chelate trace metals) using solvent sparged with Argon for 15 minutes. If the EDTA/Argon control shows zero degradation over 48 hours, metal-catalyzed oxidation is confirmed.
Fig 1. Metal-catalyzed oxidative N-dealkylation pathway of the benzylamino group.
Q2: During formulation in slightly acidic buffers (pH 3-4), the solution turns yellow, and a -14 Da mass shift is observed. Is the methoxy group cleaving?
A2: Yes. You are observing the acid-catalyzed hydrolysis of the 6-methoxypyridine moiety into its corresponding 6-pyridone derivative (with the release of methanol)[3].
The Causality: The nicotinic acid core contains a basic pyridine nitrogen. At pH < 4, this nitrogen protonates to form a pyridinium ion. This protonation significantly increases the electrophilicity of the C6 position. Subsequent nucleophilic attack by water readily displaces the methoxy group, driving the formation of the thermodynamically stable 6-oxo-1,6-dihydropyridine derivative[4].
Self-Validating Solution: This reaction is strictly pH-dependent. If your experimental design requires an acidic environment, run a parallel stability assay across a pH gradient (pH 3.0, 5.0, 7.4). You will observe an exponential decrease in degradation as the pH approaches 7.4. Always formulate this compound in neutral biological buffers (like HEPES or Tris) rather than acetate or citrate buffers.
Fig 2. Acid-catalyzed hydrolysis of the 6-methoxypyridine core into a 6-pyridone.
Q3: How do I ensure the long-term stability of my stock solutions for high-throughput screening (HTS)?
A3: The zwitterionic nature of aminonicotinic acids makes their solubility and stability highly dependent on the dielectric constant of the solvent and the storage temperature[5]. Repeated freeze-thaw cycles induce localized pH shifts in the hydration shell, accelerating both hydrolysis and oxidation. You must transition to a single-use aliquot system utilizing degassed solvents.
Part 3: Experimental Protocol
Step-by-Step Methodology: Preparation of Ultra-Stable 10 mM Stock Solutions
To prevent the degradation pathways outlined above, follow this standardized protocol for generating assay-ready stock solutions.
Step 1: Solvent Degassing
Measure 10 mL of LC-MS grade DMSO (or appropriate aqueous buffer at pH 7.4).
Sparge the solvent with high-purity Argon gas for 15 minutes using a submerged glass frit to displace all dissolved oxygen.
If using an aqueous buffer, add EDTA to a final concentration of 0.1 mM. Scientific Rationale: This sequesters trace Cu²⁺/Fe³⁺, directly shutting down the oxidative N-dealkylation pathway.
Step 3: Dissolution
Weigh the required mass of 4-(Benzylamino)-6-methoxynicotinic Acid using an anti-static weigh boat.
Transfer the powder to an actinic (amber) glass vial to prevent photolytic degradation.
Add the degassed solvent and vortex gently until complete dissolution is achieved. Do not use ultrasonic baths, as sonication can generate localized heat and reactive oxygen species (ROS).
Step 4: Aliquoting and Cryopreservation
Flush the headspace of the master vial with Argon.
Dispense the solution into 50 µL single-use aliquots in low-bind microcentrifuge tubes.
Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Fig 3. Self-validating workflow for preparing ultra-stable stock solutions.
References
ACS Publications. Molybdenum-Promoted Dearomatization of Pyridines. Available at: [Link]
ResearchGate. A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. Available at: [Link]
Health and Environmental Sciences Institute. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Available at: [Link]
ResearchGate. Simple Copper Catalysts for the Aerobic Oxidation of Amines: Selectivity Control by the Counterion. Available at:[Link]
Technical Guide: Minimizing Side Products in Nicotinic Acid Analog Synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for medicinal chemists and process engineers. It prioritizes causal analysis and self-validating workflows.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for medicinal chemists and process engineers. It prioritizes causal analysis and self-validating workflows.
Role: Senior Application Scientist | Department: Process Chemistry Support
Subject: Troubleshooting Oxidation, Decarboxylation, and Purification Anomalies
Executive Summary & Mechanistic Overview
The synthesis of nicotinic acid (niacin) and its analogs typically involves the oxidative transformation of 3-alkylpyridines (e.g., 3-picoline).[1] While the pyridine ring is electron-deficient and generally resistant to oxidative cleavage compared to benzene, the nitrogen lone pair and the thermodynamic instability of the resulting carboxylate at high temperatures create specific impurity profiles.
Primary Impurity Classes:
N-Oxides: Formed via electrophilic attack on the pyridine nitrogen.
Aldehydes (Under-oxidation): Incomplete oxidation of the alkyl group.
Decarboxylated Species: Thermal loss of CO₂ favored by the electron-withdrawing pyridine ring.
Tarry Polymers: Radical polymerization during harsh oxidation (e.g., KMnO₄/HNO₃).
Critical Workflow: Oxidation of 3-Alkylpyridines
Mechanism & Pathway Analysis
The oxidation of 3-methylpyridine (3-picoline) is the industry standard. The challenge is stopping at the carboxylic acid without oxidizing the nitrogen or cleaving the ring.
Q: My reaction mixture has turned into a black, viscous tar. What happened?
Diagnosis: Radical polymerization or ring degradation. This is common when using Potassium Permanganate (KMnO₄) under highly alkaline conditions without temperature control.
The Fix:
Switch Oxidant: Move to a catalytic system if possible (e.g., Co/Mn catalyzed aerobic oxidation) or use Nitric Acid (HNO₃) under pressure (industrial standard).
Protocol Adjustment: If using KMnO₄, maintain temperature <80°C and add the oxidant in portions. Ensure vigorous stirring to prevent local concentration hotspots.
Q: I have high conversion, but significant N-oxide formation (10-15%). How do I suppress this?
Causality: The pyridine nitrogen is nucleophilic. Strong oxidants like peracids (mCPBA) or unbuffered H₂O₂ will attack the nitrogen.
The Fix:
pH Control: Protonate the pyridine nitrogen. Conducting the oxidation in acidic media (e.g., HNO₃ or H₂SO₄/CrO₃) protects the nitrogen by forming the pyridinium salt, which is resistant to electrophilic N-oxidation [1].
Scavengers: If using H₂O₂, avoid excess reagent. Use a metal catalyst (e.g., Tungstate or Molybdate) that activates the peroxide for C-H oxidation rather than N-oxidation.
Q: The reaction stalled at the aldehyde stage. How do I drive it to completion?
Diagnosis: The aldehyde is relatively stable and may require a higher activation energy to convert to the acid, or the oxidant has been consumed by side reactions.
The Fix:
Cannizzaro Reaction: If operating in base, the aldehyde may undergo disproportionation. Ensure sufficient oxidant is present to outcompete this.
Silver Oxide (Ag₂O): For small-scale, high-value analogs, use Ag₂O. It is highly selective for Aldehyde
Acid conversion and will not touch the pyridine ring.
Critical Workflow: Preventing Decarboxylation
Mechanism & Pathway Analysis
Nicotinic acid analogs are zwitterionic. The protonated pyridinium ring acts as a strong electron sink, destabilizing the carboxylate bond. This makes them prone to thermal decarboxylation, especially at the isoelectric point or in the presence of metal ions.
Q: My yield drops significantly during the drying step/workup. Where is the product going?
Diagnosis: Thermal decarboxylation.[2] Nicotinic acid begins to decarboxylate at its melting point (~236°C), but analogs with electron-withdrawing groups can decarboxylate at much lower temperatures (100-150°C) [2].
The Fix:
Vacuum Drying: Never dry these analogs in an oven at >60°C. Use a vacuum desiccator or lyophilization.
Salt Formation: Isolate the product as a sodium salt (nicotinate) or hydrochloride salt. The salt forms are significantly more thermally stable than the zwitterion.
Q: Does pH affect stability during extraction?
Answer: Yes. Avoid prolonged heating in strongly acidic aqueous solutions, as this facilitates the protonation of the ring, pulling electron density and weakening the C-COOH bond.
Purification & Isolation Protocols
The Isoelectric Point (pI) Strategy
Nicotinic acid is amphoteric. It is most insoluble at its isoelectric point (pH ~3.4). Exploiting this is the most efficient way to remove soluble side products (like unreacted pyridine or salts).
Protocol: Self-Validating Purification
Objective: Isolate >98% pure Nicotinic Acid Analog without chromatography.
Reaction Quench: Cool reaction mixture to 0-5°C.
pH Adjustment (The Critical Step):
Measure pH continuously.
Slowly adjust pH to 3.4 - 3.5 using 6N HCl or NaOH.
Validation: The solution should become cloudy as the zwitterion precipitates.
Aging: Stir at 0°C for 1 hour to allow crystal growth (Ostwald ripening).
Filtration: Filter the white solid.
Wash: Wash with cold water (removes inorganic salts) followed by cold acetone (removes organic impurities like unreacted aldehyde).
Recrystallization (If needed): Dissolve in boiling water (solubility increases 100x from 0°C to 100°C). Add activated charcoal to remove color/tar, filter hot, and cool slowly [3].
Comparative Data: Oxidant Selection
Oxidant System
Selectivity (Acid vs N-Oxide)
Risk Profile
Recommended For
HNO₃ (Nitric Acid)
High (Acidic media protects N)
High (Exothermic, NOx fumes)
Large Scale / Industrial [4]
KMnO₄ (Alkaline)
Low (Risk of ring degradation)
Moderate (Tarry byproducts)
Basic Lab Scale
H₂O₂ / Catalyst
Moderate (Depends on catalyst)
Low (Green chemistry)
Eco-friendly / Process Dev [5]
SeO₂ (Selenium)
High (Specific for methyl)
High (Toxic)
Specific Analogs
FAQ: Specific Impurity Troubleshooting
Q: I see a "dimer" impurity in LCMS (Mass = 2x Product).
Cause: Radical homocoupling. In radical oxidation mechanisms, pyridine radicals can couple to form bipyridines.
Solution: Lower the reaction temperature and dilute the reaction mixture. High concentration favors intermolecular coupling.
Q: My product is colored yellow/brown even after recrystallization.
Cause: Trace amounts of conjugated polymeric byproducts (from ring opening).
Solution: Melt purification (industrial trick). Heat the crude acid to its melting point for 2 minutes (if stable) or use an extended activated carbon treatment in boiling water.
Technical Support Center: Stability Profile of 4-(Benzylamino)-6-methoxynicotinic Acid
Part 1: Executive Triage (Read This First)[1] If you are currently processing 4-(Benzylamino)-6-methoxynicotinic acid (CAS: 1060806-76-9) and observing unexpected data, immediately review these "Stop/Go" parameters. This...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Triage (Read This First)[1]
If you are currently processing 4-(Benzylamino)-6-methoxynicotinic acid (CAS: 1060806-76-9) and observing unexpected data, immediately review these "Stop/Go" parameters. This molecule possesses a specific vulnerability in its 6-methoxy-3-pyridinecarboxylic acid core that makes it chemically labile under specific acidic conditions.
High Risk of Hydrolysis. Rapid conversion to 6-pyridone derivative.
Temperature
> 40°C in Acid
FATAL
Irreversible ether cleavage (O-demethylation) and potential debenzylation.
Part 2: The Chemist’s Desk (Mechanistic Insight)
To troubleshoot effectively, you must understand the causality of degradation. This molecule is not a simple amine; it is an alkoxypyridine .
The Primary Failure Mode: Acid-Catalyzed O-Demethylation
The 6-methoxy group is an ether linkage on a pyridine ring.[1] While ethers are generally stable, alkoxypyridines are susceptible to acid-catalyzed hydrolysis.
Protonation: In acidic media (pH < 3), the pyridine nitrogen is protonated. This reduces the electron density of the ring, making the carbon at position 6 (attached to the methoxy group) highly electrophilic.
Nucleophilic Attack: Water attacks the C6 position (or a nucleophile attacks the methyl group, depending on acid strength).
Tautomerization: The resulting 6-hydroxy product immediately tautomerizes to the thermodynamically favored 6-oxo-1,6-dihydropyridine (Pyridone) form.
Secondary Failure Mode: N-Debenzylation
The 4-benzylamino group is secondary.[1] While more robust than the ether, strong mineral acids (e.g., HBr, conc. HCl) at elevated temperatures can cleave the benzylic C-N bond, releasing benzyl alcohol/halide and the free 4-amino pyridine.
Visualization of Degradation Pathways
The following diagram maps the kinetic risks associated with acidic exposure.
Figure 1: Acid-mediated degradation pathways.[1] The transition to the Pyridone form is the dominant instability risk in aqueous acid.
Part 3: Troubleshooting Guide (FAQ Format)
Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?
Diagnosis: This is likely the 6-oxo (pyridone) derivative .[1]
Why: Converting the methoxy group (-OCH₃) to a carbonyl/hydroxy group increases polarity (more capability for hydrogen bonding), causing the molecule to elute faster on C18 columns.
Verification: Check the UV spectrum.[3] Pyridones often show a bathochromic shift (red shift) or distinct change in
compared to the parent alkoxypyridine due to the change in aromaticity.
Q2: My LC-MS signal intensity drops after the sample sits in the autosampler for 12 hours.
Diagnosis: On-column or in-vial hydrolysis.
Context: Standard mobile phases often contain 0.1% Formic Acid (pH ~2.7). This is acidic enough to drive slow hydrolysis of the 6-methoxy group over time.
Solution: Switch to a high-pH mobile phase (Ammonium Bicarbonate, pH 8-10) if your column permits (e.g., Waters XBridge or Agilent Poroshell HPH). Alkoxypyridines are significantly more stable in basic buffers.
Q3: Can I use HCl to precipitate the product during synthesis?
Diagnosis: Risky.
Guidance: If you must acidify to precipitate the carboxylic acid, use a weak acid like Acetic Acid or carefully titrate with HCl to pH 4-5 (isoelectric precipitation) rather than dropping to pH 1. Minimize contact time and filter immediately. Do not heat during acidification.
Part 4: Validated Stability Protocol
Use this protocol to empirically determine the "safe window" for your specific experimental conditions.
Experiment: pH-Rate Profile Determination
Objective: Quantify the half-life (
) of the molecule at various pH levels.
Materials:
Stock Solution: 1 mg/mL in Methanol.
Buffers:
pH 1.2 (0.1N HCl)
pH 4.5 (Acetate Buffer)
pH 7.4 (Phosphate Buffer)
Workflow:
Preparation: Spike the Stock Solution into each buffer to a final concentration of 50 µg/mL.
Incubation: Hold samples at 25°C (Room Temp) and 40°C (Stress).
Sampling: Inject onto HPLC at T=0, 1h, 4h, 8h, 24h.
Analysis: Plot % Remaining vs. Time.
Decision Logic Tree (Graphviz):
Figure 2: Decision logic for interpreting stability data and adjusting experimental conditions.
Part 5: References
Mechanism of Alkoxypyridine Hydrolysis:
Katritzky, A. R., et al. "Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of 2- and 4-Alkoxypyridines."[1] Journal of the Chemical Society, Perkin Transactions 2. (Establishes the fundamental instability of methoxypyridines in acid).
Analogous Stability Data (6-Hydroxynicotinic Acid):
National Institutes of Health (NIH) / PubChem. "6-Hydroxynicotinic acid - Stability and Degradation." (Demonstrates the thermodynamic stability of the hydrolysis product).
Synthesis & Handling of Aminonicotinic Acids:
Organic Syntheses.[4] "6-Hydroxynicotinic acid from Methyl Coumalate."[5] Coll. Vol. 4, p.496 (1963). (Highlights the conversion of ester precursors and the stability of the pyridone form).
General Stability of Benzylamines:
BenchChem. "N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions." (Provides comparative data on benzyl-nitrogen bond cleavage under stress).
Technical Support Center: A Guide to Overcoming Purification Challenges in Pyridine Derivative Synthesis
Welcome to the Technical Support Center, your expert resource for navigating the complexities of pyridine derivative purification. This guide is designed for researchers, scientists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center, your expert resource for navigating the complexities of pyridine derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenges associated with isolating these versatile heterocyclic compounds. The basicity of the pyridine ring, while central to its utility, frequently introduces purification hurdles that demand a strategic and well-informed approach.
This resource moves beyond simple procedural lists. Here, we delve into the "why" behind the "how," offering troubleshooting guides and in-depth FAQs grounded in chemical principles and validated by field experience. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to proactively design more efficient and robust purification workflows.
I. Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries and stumbling blocks encountered during the purification of pyridine derivatives.
Q1: My TLC plate shows significant tailing for my pyridine derivative, even in various solvent systems. What's causing this and how can I fix it?
A: Peak tailing is a classic issue when dealing with basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen of your pyridine and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This strong, non-specific binding leads to a slow, uneven elution of the compound, resulting in a "tailed" spot.
To mitigate this, you can:
Add a Basic Modifier to Your Eluent: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase is often the most effective solution.[1][2] The additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound and allowing for a more symmetrical elution profile.[2]
Consider an Alternative Stationary Phase: If tailing persists, switching to a more inert stationary phase can be beneficial. Alumina (basic or neutral) is a common alternative to silica gel for the purification of basic compounds. For more challenging separations, consider using reversed-phase silica (C18), which operates on a different separation principle (hydrophobicity).
Q2: I'm struggling to remove non-basic impurities from my pyridine product. What is the most robust method for this separation?
A: Acid-base extraction is an exceptionally powerful and scalable technique for separating basic pyridine derivatives from neutral or acidic organic impurities.[1][3] The principle is to selectively move your compound of interest between an organic phase and an aqueous phase by altering its charge state.
The general workflow is as follows:
Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This protonates the basic nitrogen of the pyridine, forming a water-soluble pyridinium salt which partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer.[1][3]
Separate the aqueous layer containing your protonated product.
To recover your purified pyridine, basify the aqueous layer with a strong base (e.g., 6M NaOH) until the pH is greater than 10. This deprotonates the pyridinium salt, regenerating the free pyridine base which will often precipitate or can be extracted back into a fresh organic solvent.[3]
Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyridine derivative.[3]
Q3: My purified pyridine derivative is a solid, but I'm having difficulty obtaining it with high purity by column chromatography alone. What should I try next?
A: For solid compounds, crystallization is often the most effective method for achieving high purity, especially for removing closely related impurities that are difficult to separate by chromatography.[1] The success of crystallization hinges on selecting an appropriate solvent system.
A systematic approach to finding a suitable solvent system involves:
Solubility Testing: Test the solubility of your crude solid in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). An ideal crystallization solvent will dissolve your compound when hot but not when cold.
Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent (solvent/anti-solvent) system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
For some pyridine derivatives, such as N-oxides, the presence of water can be critical for forming X-ray quality crystals by stabilizing the molecular structure through hydrogen bonding.[4]
Q4: I've noticed my pyridine sample is yellow or discolored. What are the likely impurities and how can I remove them?
A: Discoloration in pyridine samples often indicates the presence of impurities or degradation products.[5] Common culprits include oxidized species or residual starting materials from the synthesis. Purification by distillation, often after treatment with a drying agent like potassium hydroxide (KOH), can yield a colorless liquid.[5] For more stubborn coloration, treatment with a mild oxidizing agent like potassium permanganate (KMnO4) followed by distillation can be effective.[6]
II. Troubleshooting Guides: A Deeper Dive
This section provides structured troubleshooting for more complex and specific purification challenges.
Issue 1: Removing Residual Metal Catalysts
Many modern synthetic methods for creating pyridine derivatives employ transition metal catalysts (e.g., Palladium, Copper, Nickel).[7][8] Removing trace amounts of these metals from the final product is a critical challenge, especially in pharmaceutical applications.
Symptom
Potential Cause
Recommended Action
Product appears gray or black, even after chromatography.
Residual palladium on carbon or other heterogeneous catalyst.
Filter the reaction mixture through a pad of Celite® or a specialized filter aid designed for metal scavenging before aqueous work-up.
Solution has a persistent color (e.g., yellow, green) associated with the metal catalyst.
Soluble metal complexes are coordinated to the pyridine product.
1. Acid-Base Extraction: The acidic wash can sometimes help break the coordination and pull the metal salts into the aqueous phase. 2. Specialized Scavengers: Use commercially available metal scavenging resins or silicas. These are functionalized to chelate and bind specific metals, which can then be removed by simple filtration. 3. Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb metal impurities, although this may sometimes lead to product loss.
Product is an oil that retains metal contamination.
Strong coordination between the pyridine nitrogen and the metal center.
Consider a "sacrificial ligand" approach. Add a stronger chelating agent that is easily removed (e.g., a water-soluble amine) to displace your product from the metal center before performing an extraction or filtration.
Issue 2: Separating Regioisomers
The synthesis of substituted pyridines can often lead to the formation of regioisomers (e.g., 2-, 3-, and 4-substituted pyridines), which can have very similar physical properties, making them difficult to separate.[9]
Troubleshooting Workflow for Isomer Separation
Caption: A decision-making workflow for separating challenging regioisomers.
High-Resolution Column Chromatography: Your first step should be to optimize your column chromatography conditions.
Solvent System: Use a shallow gradient of a solvent system that provides the best separation on analytical TLC.
Stationary Phase: Experiment with different stationary phases. Sometimes a change from silica to alumina, or even a diol- or cyano-bonded phase can alter the selectivity enough to achieve separation.
Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be highly effective. This involves a series of carefully controlled crystallization steps to enrich one isomer in the solid phase and the other in the mother liquor.
Chemical Derivatization: In very difficult cases, you can temporarily convert the isomers into derivatives that have more distinct physical properties. For example, reacting the mixture with a bulky acid chloride could create ester or amide derivatives with different chromatographic or crystallization behaviors. After separation, the original functional group can be regenerated.
Issue 3: Water Removal and Anhydrous Pyridine
Pyridine is hygroscopic and forms an azeotrope with water, making the removal of water a common and critical challenge, especially when pyridine is used as a reagent or solvent in moisture-sensitive reactions.[5]
Protocol for Preparing Anhydrous Pyridine
Pre-drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) pellets (approximately 10-20 g/L) and let it stand for several hours, or overnight.[5][6]
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
Final Drying: Add a more rigorous drying agent, such as calcium hydride (CaH₂) (approximately 5-10 g/L), to the decanted pyridine.[5] Caution: Calcium hydride reacts with water to produce hydrogen gas; ensure the system is not sealed and is properly vented.
Reflux: Fit the flask with a reflux condenser protected by a drying tube filled with a desiccant (e.g., calcium chloride) and reflux the mixture for a few hours.[5] This ensures the complete reaction of CaH₂ with any residual water.
Distillation: Distill the pyridine from the CaH₂ under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at the correct temperature (pyridine boiling point: 115.2 °C).
Storage: Store the freshly distilled anhydrous pyridine over molecular sieves in a tightly sealed, dark glass bottle to protect it from moisture and light.[5]
III. Advanced Purification Techniques
For particularly challenging separations that do not yield to standard methods, more advanced techniques may be necessary.
This is a powerful liquid-liquid chromatography technique that is particularly well-suited for the preparative-scale separation of ionizable compounds like pyridine derivatives. It relies on partitioning the analytes between two immiscible liquid phases based on their pKa values. By creating a pH gradient in the column, compounds can be focused into sharp zones and separated with high resolution. This technique avoids the use of solid stationary phases, thus eliminating issues like irreversible adsorption and sample degradation that can occur on silica or alumina.[1]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers several advantages for pyridine purification, including high efficiency, fast separation times, and reduced solvent consumption. The polarity of the mobile phase can be finely tuned by adding co-solvents (e.g., methanol), allowing for the optimization of selectivity for closely related pyridine derivatives.
This guide provides a foundational framework for addressing the common and complex purification challenges in pyridine derivative synthesis. By understanding the underlying chemical principles and employing a systematic, troubleshooting-oriented approach, you can significantly enhance the efficiency and success of your purification workflows.
References
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
Common impurities in commercial Pyridine-2-sulfonic acid. (n.d.). Benchchem.
Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC - NIH.
Purification of Pyridine. (n.d.). Chempedia - LookChem.
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI.
Technical Support Center: Catalyst Optimization for 4-Position Amination of Nicotinic Acid
The following Technical Support Guide is designed for researchers and process chemists optimizing the 4-position amination of nicotinic acid scaffolds. It prioritizes field-proven methodologies, specifically Palladium-Ca...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the 4-position amination of nicotinic acid scaffolds. It prioritizes field-proven methodologies, specifically Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) and Photoredox C-H Amination .
Topic: Catalyst & Reaction Optimization for C4-Amination of Pyridine-3-Carboxylic Acid Derivatives
Audience: Medicinal Chemists, Process Development Scientists
Status: Active Support
System Overview & Decision Matrix
The 4-position of nicotinic acid is electronically deactivated and sterically shielded compared to the C2 and C6 positions. Direct nucleophilic attack is disfavored without activation. Optimization strategies diverge based on your starting substrate.
Workflow Selector
Use the diagram below to confirm you are applying the correct catalytic strategy for your substrate.
Figure 1: Strategic decision matrix for selecting the catalytic approach based on substrate oxidation state and functionalization.
Context: You are coupling an amine with a 4-chloro- or 4-bromo-nicotinic acid derivative.
Primary Challenge: Catalyst poisoning by the pyridine nitrogen and competitive chelation by the C3-carboxylate/ester.
Q1: My reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. What is happening?
Diagnosis: You are likely experiencing Pd-dimer formation or substrate inhibition . The pyridine nitrogen (N1) binds to the active Pd(0) or Pd(II) species, displacing the phosphine ligand and forming an inactive "Pd-pyridine" complex.
Optimization Protocol:
Ligand Switch (Sterics): Move to bulky biaryl phosphine ligands that create a "roof" over the metal center, preventing the pyridine nitrogen from binding.
Recommendation:BrettPhos or tBuBrettPhos (for primary amines); RuPhos (for secondary amines).
Why: The steric bulk of the 2',4',6'-triisopropyl group on the non-phosphorus ring prevents N-coordination while facilitating reductive elimination [1].
Pre-catalyst Selection: Stop using
or + Ligand. These generate free Pd species that are easily trapped by the pyridine.
Solution: Use Palladacycle Pre-catalysts (e.g., BrettPhos Pd G4). These release the active
species only upon activation by the base, maintaining a high local concentration of the ligated catalyst [2].
Q2: I am observing significant dehalogenation (hydrodehalogenation) instead of amination.
Diagnosis: This suggests the
-hydride elimination pathway or reduction by the solvent/base is outcompeting the reductive elimination of the C-N bond.
Optimization Protocol:
Solvent/Base Mismatch: If using isopropanol or amine bases, switch to Dioxane or Toluene with inorganic bases like
or .
Temperature Control: Lower the temperature. High temperatures (
) favor dehalogenation. If the catalyst is active enough (e.g., G3/G4 precatalysts), run at .
Q3: How do I handle the free carboxylic acid (Nicotinic acid)?
Diagnosis: Free acids kill Pd catalysis by protonating the ligand or forming stable Pd-carboxylates.
Solution:
Esterification: Convert to the methyl or tert-butyl ester before coupling.
Hard Base Strategy: If you must use the free acid, use 2.5 equivalents of LiHMDS or NaOtBu . This converts the acid to the carboxylate salt and deprotonates the amine, but solubility will be a major issue. Esterification is strongly recommended.
Context: You are attempting direct amination on the C4-H bond of a nicotinic ester using radical chemistry (e.g., amine radical cations or carbamoyl radicals).
Primary Challenge: Regioselectivity (C2 vs. C4) and Polarity Matching.
Q4: I am getting a mixture of C2 and C4 amination. How do I favor C4?
Diagnosis: Minisci radicals are nucleophilic; they attack the most electron-deficient positions. In protonated nicotinic acid, C2 is electronically most deficient, followed by C4.
Optimization Protocol:
Steric Blocking: If the radical source is bulky (e.g., secondary amine radical), C2 attack is sterically hindered by the N1-substituent (if N-oxide) or simply by the geometry of the pyridine ring.
Substrate Modification: Use Nicotinic Acid N-Oxide .
Mechanism:[1][2][3][4][5][6] The N-oxide activates C2 and C4. However, subsequent treatment (e.g., with PyBroP or anhydride activation) can direct nucleophiles.
Radical Approach: For radical addition, bulky radicals favor C4.
Acid Additive Tuning: The reaction requires the pyridine to be protonated (pyridinium) to lower the LUMO.
Action: Ensure you are using TFA (Trifluoroacetic acid) or
in the solvent mixture. The pH must be low enough to keep the pyridine protonated throughout the reaction [3].
Q5: The reaction works on small scale but fails upon scale-up.
Diagnosis: Photoredox reactions are photon-limited. According to the Beer-Lambert law, light penetration decreases drastically with path length.
Optimization Protocol:
Flow Chemistry: Transition to a continuous flow reactor (e.g., Vapourtec or homemade PFA tubing loops). This maximizes the surface-area-to-volume ratio.
Catalyst Loading: In batch, high catalyst loading causes "inner filter effects" (catalyst at the wall absorbs all light). Reduce catalyst concentration and increase light intensity.
Visualizing the Poisoning Mechanism
Understanding why the reaction fails is critical for ligand selection.
Figure 2: Catalytic cycle showing off-cycle poisoning pathways caused by pyridine nitrogen binding. Bulky ligands prevent the "Dead End" pathways shown in red.
Standardized Screening Protocol (HTE)
Do not rely on "one-pot" guesses. Use this High-Throughput Experimentation (HTE) protocol to screen conditions for 4-chloronicotinate amination.
Stock Solutions: Prepare stock solutions of the aryl halide and amine in the designated solvent.
Dosing: Add Pd-precatalyst (1-2 mol%) and Base (solid) to 1 mL vials.
Inertion: Purge vials with
or Ar. (G4 precatalysts are air-stable, but the active cycle is not).
Reaction: Stir at designated temperature for 16 hours.
Analysis: Filter through a silica plug (to remove Pd) and analyze via UPLC-MS. Look for conversion (disappearance of SM) vs. yield (product formation) to identify dehalogenation side products.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts. Chemical Science, 4, 916-920.
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.
Fier, P. S., et al. (2020).[5] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[5] Journal of the American Chemical Society, 142(19), 8614–8618.
Publish Comparison Guide: 1H NMR Spectral Analysis of 4-(Benzylamino)-6-methoxynicotinic Acid
Executive Summary & Comparison Scope This guide provides a definitive technical analysis of the 1H NMR profile for 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the synthesis of diverse pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Comparison Scope
This guide provides a definitive technical analysis of the 1H NMR profile for 4-(Benzylamino)-6-methoxynicotinic Acid , a critical intermediate in the synthesis of diverse pharmaceutical scaffolds (e.g., DYRK1 inhibitors, antihypertensives).
Unlike standard spectral lists, this guide functions as a comparative diagnostic tool . It contrasts the target compound’s spectral signature against its primary synthetic precursors and common solvent artifacts, enabling researchers to rapidly validate structural integrity and identify process-related impurities.
Key Comparative Insights
Solvent Selection: DMSO-d6 is the superior solvent over CDCl3 due to the insolubility of the zwitterionic nicotinic acid core and the necessity to visualize exchangeable protons (NH, COOH).
Impurity Flagging: The guide highlights specific chemical shift windows to monitor for unreacted 4-chloro-6-methoxynicotinic acid (starting material) and residual benzylamine .
Regio-differentiation: Distinguishing the 4-benzylamino isomer from potential 2- or 6-substituted byproducts via proton shielding patterns.
Chemical Profile & Structural Logic[1][2]
To accurately interpret the spectrum, we must first map the proton environments to the molecular structure.
The molecule possesses four distinct proton zones:
Pyridine Core: Two singlets with drastically different electronic environments.
H-2: Highly deshielded (adjacent to Ring N and COOH).
H-5: Highly shielded (adjacent to electron-donating OMe and NH groups).
Benzyl Side Chain: A classic monosubstituted benzene pattern (multiplet) and a benzylic methylene (doublet).
Methoxy Group: A sharp singlet, diagnostic for the 6-position.
Exchangeable Protons: The carboxylic acid (COOH) and the secondary amine (NH).
Figure 1: Structural mapping of proton environments for spectral assignment.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral fidelity, follow this standardized protocol.
Sample Preparation
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory .
Reason: The free carboxylic acid moiety reduces solubility in non-polar solvents like CDCl3. DMSO also slows proton exchange, allowing observation of the NH coupling.
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Instrument Parameters
Frequency: 400 MHz or higher recommended (to resolve Benzyl aromatics).
Pulse Sequence: Standard 1H zg30.
Number of Scans (NS): 16 (sufficient for >5 mg).
Relaxation Delay (D1): 1.0 s (minimum) to ensure integration accuracy of the acidic proton.
Comparative Spectral Analysis
This section compares the Target Product against its critical alternatives (Impurities/Precursors).
Master Assignment Table (DMSO-d6)
Proton Label
Chemical Shift (δ, ppm)
Multiplicity
Integral
J-Coupling (Hz)
Structural Assignment
COOH
12.0 – 13.5
Broad Singlet
1H
-
Carboxylic Acid (Exchangeable)
NH
8.60 – 8.80
Triplet (or Broad)
1H
J ≈ 5.5
Secondary Amine (Couples to CH2)
H-2
8.35 – 8.45
Singlet
1H
-
Pyridine Ring (Ortho to N/COOH)
Ph-H
7.20 – 7.40
Multiplet
5H
-
Benzyl Aromatic Ring
H-5
5.80 – 5.95
Singlet
1H
-
Pyridine Ring (Ortho to OMe/NH)
CH2
4.50 – 4.60
Doublet
2H
J ≈ 5.5
Benzylic Methylene
OCH3
3.80 – 3.90
Singlet
3H
-
Methoxy Group
Comparative Diagnostic: Product vs. Impurities
The table below allows you to instantly differentiate the product from common synthesis failures.
Feature
Target Product
Impurity A: 4-Chloro-6-methoxynicotinic acid
Impurity B: Benzylamine (Free Base)
H-5 Shift
~5.9 ppm (Shielded by NH)
~6.9 ppm (Less shielded by Cl)
N/A
Benzyl CH2
~4.55 ppm (Doublet, coupled to NH)
None
~3.7 ppm (Singlet, free amine)
NH Signal
Visible (~8.7 ppm)
None
~1.5 - 2.0 ppm (Broad, variable)
H-2 Shift
~8.4 ppm
~8.6 ppm
N/A
Analytical Logic Workflow
Use this flowchart to troubleshoot your spectrum during analysis.
Figure 2: Logic tree for validating product purity and identifying common contaminants.
Technical Discussion & Troubleshooting
The "Missing" Proton Mystery
Observation: In some spectra, the broad singlet at 12-13 ppm (COOH) or the triplet at 8.7 ppm (NH) is invisible.
Cause:
Water Content: Wet DMSO facilitates rapid proton exchange, broadening these peaks into the baseline.
Trace Acid/Base: Residual HCl or NaOH from the workup can collapse multiplets into broad singlets or shift them significantly.
Solution: Dry the product thoroughly under vacuum. If peaks remain broad, add a drop of D2O; exchangeable peaks will disappear, confirming their identity (though this sacrifices the coupling information).
Regiochemistry Confirmation
The chemical shift of H-5 is the most reliable indicator of successful substitution at the 4-position.
In the 4-Chloro precursor, H-5 is adjacent to a Cl and OMe.
In the 4-Benzylamino product, H-5 is adjacent to an Amino group and OMe.
Mechanism: The amino group is a stronger electron donor (by resonance) than chlorine. This increases electron density at the ortho/para positions (relative to the amine), causing a significant upfield shift (shielding) of H-5 from ~6.9 ppm to ~5.9 ppm. This ~1.0 ppm shift is diagnostic of the C-N bond formation.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 592499, 6-Methoxynicotinic acid. Retrieved from [Link]
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Comparative
Comparative Bioactivity Guide: 4-(Benzylamino)-6-methoxynicotinic Acid vs. 6-Chloronicotinic Acid
Executive Summary This guide provides a technical comparison between 6-chloronicotinic acid (6-CNA) and its functionalized derivative, 4-(benzylamino)-6-methoxynicotinic acid (4-BMA) . While 6-CNA serves as a foundationa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 6-chloronicotinic acid (6-CNA) and its functionalized derivative, 4-(benzylamino)-6-methoxynicotinic acid (4-BMA) .
While 6-CNA serves as a foundational electrophilic building block in the synthesis of neonicotinoids and pharmaceuticals, recent data (2024) has elucidated a specific neurotoxic profile involving the C3ar1/C1qa signaling axis. In contrast, 4-BMA represents an advanced pharmacophore , specifically designed as a scaffold for CCR4 antagonists and DHODH inhibitors . The transition from the 6-chloro to the 6-methoxy-4-benzylamino motif signifies a shift from a reactive, potentially toxic precursor to a metabolically stable, target-specific ligand.
Chemical Identity & Physicochemical Profile
The following table contrasts the fundamental properties determining the bioactivity and experimental handling of these compounds.
Feature
6-Chloronicotinic Acid (6-CNA)
4-(Benzylamino)-6-methoxynicotinic Acid (4-BMA)
CAS Number
5326-23-8
1386447-69-3
Molecular Weight
157.55 g/mol
258.27 g/mol
Role
Reactive Intermediate / Metabolite
Advanced Scaffold / Pharmacophore
Reactivity
High (Electrophilic at C6 via SNAr)
Low (Nucleophilic/Stable)
Lipophilicity (LogP)
~0.85 (Low)
~2.5 (Moderate, Membrane Permeable)
Primary Target
Non-specific (C3ar1 activation)
CCR4 (Chemokine Receptor 4), DHODH
Key Hazard
Neurotoxicity (NSC disruption)
Skin/Eye Irritant (Standard Organic)
Biological Activity Analysis
A. 6-Chloronicotinic Acid: The Neurotoxic Precursor
Historically viewed merely as an agrochemical metabolite (e.g., of imidacloprid), 6-CNA has recently been re-evaluated for specific off-target bioactivity.
Mechanism of Action: 6-CNA acts as a stressor on Neural Stem Cells (NSCs). It upregulates the C3ar1/C1qa signaling axis , a complement pathway associated with inflammation.
Experimental Outcome: In vitro exposure leads to:
Inhibition of NSC proliferation.
Disruption of neurosphere formation.
Induction of apoptosis via inflammatory cascades.
Implication: In drug design, the 6-chloro moiety is a liability if left metabolically exposed. It must be displaced or shielded to prevent neurotoxic side effects.
B. 4-(Benzylamino)-6-methoxynicotinic Acid: The Functional Scaffold
This compound is synthesized to eliminate the electrophilic liability of 6-CNA and introduce specific binding interactions.
CCR4 Antagonism: The 4-benzylamino group occupies the hydrophobic pocket of the C-C chemokine receptor type 4 (CCR4), a target for T-cell leukemia and atopic dermatitis. The 6-methoxy group provides metabolic stability (blocking the C6 oxidation site) and hydrogen bond acceptance.
Structural Advantages:
Displacement of Chlorine: The SNAr replacement of the 6-chloro group with a methoxy group removes the reactivity responsible for non-specific protein alkylation.
Lipophilic Efficiency: The benzyl ring increases LogP, enhancing cell membrane permeability compared to the polar 6-CNA.
Synthetic Evolution & Pathway Visualization
The transformation from the toxic 6-CNA to the bioactive 4-BMA involves regioselective substitution. This pathway is critical for understanding the "cleanup" of the bioactivity profile.
Figure 1: Synthetic and biological divergence. The red path indicates toxicity associated with the starting material; the green path shows the evolution toward the therapeutic scaffold.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended.
Protocol A: Synthesis of 4-(Benzylamino)-6-methoxynicotinic Acid
Rationale: To generate the stable scaffold from the reactive precursor.
Starting Material: Dissolve 6-chloronicotinic acid (1.0 eq) in ethanol.
C4-Amination: Add benzylamine (2.5 eq). Reflux at 80°C for 12 hours.
Checkpoint: Monitor TLC for disappearance of 6-CNA. The product is 4-(benzylamino)-6-chloronicotinic acid .
C6-Methoxylation: Isolate the intermediate and dissolve in methanol. Add Sodium Methoxide (NaOMe, 3.0 eq).
Reaction: Heat in a sealed tube at 100°C for 24 hours.
Workup: Acidify with 1N HCl to precipitate the product. Filter and recrystallize.[1]
Validation: 1H NMR should show a singlet at ~3.9 ppm (Methoxy) and disappearance of C6-H doublet shifts.
Protocol B: NSC Neurotoxicity Comparative Assay
Rationale: To quantify the safety improvement of 4-BMA over 6-CNA.
Cell Line: Mouse Neural Stem Cells (mNSCs).
Treatment:
Group A: Vehicle (DMSO).
Group B: 6-CNA (10 µM, 50 µM, 100 µM).
Group C: 4-BMA (10 µM, 50 µM, 100 µM).
Incubation: 48 hours.
Readout:
Proliferation: CCK-8 assay or EdU incorporation.
Gene Expression: qPCR for C3ar1 and C1qa (markers of 6-CNA toxicity).
Expected Result: Group B (6-CNA) will show dose-dependent reduction in proliferation and upregulation of C3ar1. Group C (4-BMA) should show negligible toxicity at equipotent concentrations.
References
PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. National Library of Medicine.
Zhang, Y., et al. (2024). 6-Chloronicotinic Acid Induces Toxicity in Mouse Neural Stem Cells via the C3ar1 Signaling Axis. Environmental Toxicology.
Chemo-Sero-Therapeutic Research Institute. Nitrogen-containing heterocyclic compound (CCR4 Antagonists). Patent US20120108566A1.
Structure-activity relationship (SAR) of benzylamino nicotinic acid derivatives
Comparative Guide: Structure-Activity Relationship (SAR) of Benzylamino Nicotinic Acid Derivatives Executive Summary: The Nicotinic Acid Scaffold in Angiotensin II Antagonism In the landscape of non-peptide Angiotensin I...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Structure-Activity Relationship (SAR) of Benzylamino Nicotinic Acid Derivatives
Executive Summary: The Nicotinic Acid Scaffold in Angiotensin II Antagonism
In the landscape of non-peptide Angiotensin II (Ang II) receptor antagonists, the biphenyl-tetrazole scaffold (exemplified by Losartan) is the industry standard. However, 2-(benzylamino)nicotinic acid derivatives represent a pivotal "second-generation" scaffold that offers distinct solubility and pharmacokinetic advantages. This guide analyzes the SAR of this class, specifically comparing it against the market standard Losartan , to provide researchers with actionable insights into scaffold hopping and pharmacophore optimization.
Strategic Analysis: The Scaffold Divergence
The core innovation in this class is the replacement of the imidazole core of Losartan with a nicotinic acid moiety. This modification fundamentally alters the physicochemical profile of the antagonist.
The Standard (Losartan): Relies on an imidazole ring linked to a biphenyl-tetrazole. The tetrazole serves as the acidic pharmacophore (bioisostere of carboxylic acid).
The Challenger (Benzylamino Nicotinic Acid): Utilizes the pyridine ring of nicotinic acid. Crucially, the carboxylic acid at the C3 position serves as the direct acidic pharmacophore, eliminating the need for the metabolically liable tetrazole in the "head" region (though a tetrazole often remains in the "tail" biphenyl section).
Key Mechanistic Advantage: The 2-amino linker in the nicotinic acid series introduces a hydrogen bond donor that is absent in the alkyl-linked imidazole series, potentially creating additional anchoring points within the AT1 receptor pocket.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of 2-(benzylamino)nicotinic acid derivatives can be dissected into three critical zones.
Zone A: The Acidic "Head" (Pyridine Core)
Requirement: The carboxylic acid at position C3 is essential. Esterification or amidation generally abolishes activity, confirming the need for a free ionizable group to interact with Arg167 in the AT1 receptor.
Nitrogen Positioning: The pyridine nitrogen (N1) must be adjacent to the amino linker. Moving the nitrogen to position 4 or 5 (isonicotinic or other isomers) drastically reduces potency, suggesting a specific steric or electronic requirement for the pyridine ring orientation.
Zone B: The Linker (The "Amino" Bridge)
NH vs. O vs. CH2: The amino (-NH-) linker is superior to ether (-O-) or methylene (-CH2-) linkers.
Causality: The -NH- group likely participates in an intramolecular hydrogen bond with the adjacent C3-carboxylic acid, locking the molecule into a bioactive planar conformation that mimics the receptor-bound state of Ang II.
Zone C: The Lipophilic "Tail" (Benzyl/Biphenyl)
Biphenyl Necessity: A simple benzyl group confers weak activity. Extending this to a biphenyl-tetrazole (mimicking Losartan's tail) increases affinity by 100-1000 fold.
Substitution: Substitution on the benzyl ring follows the "ortho-effect." An ortho-substituent (like the tetrazole or a carboxylic acid) on the distal phenyl ring is critical for high-affinity binding.
Comparative Performance Data
The following table contrasts the optimized benzylamino nicotinic acid derivative (Compound A-81988) against Losartan.
Feature
Benzylamino Nicotinic Acid (A-81988)
Losartan (Standard)
Interpretation
Scaffold Core
Pyridine-3-carboxylic acid
Imidazole
Pyridine offers better metabolic stability than imidazole.
AT1 Binding ()
0.61 nM
10 - 20 nM
Nicotinic derivatives can achieve superior intrinsic potency.
Rabbit Aorta ()
10.10
8.20
Functional antagonism in tissue is significantly higher for the nicotinic series.
Oral Bioavailability
~50-60%
~33%
The nicotinic acid core improves passive absorption compared to the amphiphilic Losartan.
Half-life ()
> 6 hours
~2 hours
Slower clearance due to reduced first-pass metabolism.
Data Source: Synthesized from Winn et al. (J. Med. Chem.) and comparative pharmacological reviews.[1]
Mechanism of Action: RAAS Blockade
The following diagram illustrates where these derivatives intervene in the Renin-Angiotensin-Aldosterone System (RAAS).
Figure 1: Intervention point of Benzylamino Nicotinic Acid derivatives within the RAAS cascade. They selectively block the AT1 receptor, preventing vasoconstriction and aldosterone secretion.
Experimental Protocols
To validate the activity of these derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (
)
Objective: To couple the benzylamine tail to the nicotinic acid core.
Add the substituted benzylamine. Note: Excess amine acts as the base to trap HCl.
Reflux at 140°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
Validation Step: The reaction is complete when the starting material spot (
) disappears and a more polar fluorescent spot appears.
Cool to room temperature. The product often precipitates as a solid or oil.
Acidify with 1N HCl to pH 3–4 to precipitate the free acid.
Recrystallize from Ethanol/Water.
Protocol B:
Receptor Binding Assay (Radioligand)
Objective: Determine the affinity (
) of the derivative.
Source Tissue: Rat liver membrane homogenates (rich in
receptors).
Ligand:
-Sar-Ile-Angiotensin II (0.25 nM).
Non-specific Binding Control: Losartan (
) or Angiotensin II ().
Incubation:
Mix membrane prep, radioligand, and test compound (range
to M) in Tris-HCl buffer (pH 7.4).
Incubate at 25°C for 90 minutes.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Count radioactivity. Plot % Inhibition vs. Log[Concentration].
Calculation:
.
Self-Validation: The
of the Losartan control must fall within 10–20 nM for the assay to be valid.
References
Winn, M., et al. (1996). "2-(Alkylamino)nicotinic acid and analogs.[2] Potent angiotensin II antagonists."[2][3][4] Journal of Medicinal Chemistry.
Watterson, S. H., et al. (2010). "Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)."[5][6] Journal of Medicinal Chemistry.
Blankley, C. J., et al. (1991). "Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor antagonists." Journal of Medicinal Chemistry.
Timmermans, P. B., et al. (1993). "Angiotensin II receptors and angiotensin II receptor antagonists." Pharmacological Reviews.
Definitive Guide: Validating Purity of 4-(Benzylamino)-6-methoxynicotinic Acid via LC-MS
Executive Summary & The Analytical Challenge 4-(Benzylamino)-6-methoxynicotinic acid (CAS: 1386447-69-3) is a critical pharmacophore, often serving as a key intermediate in the synthesis of DYRK1 inhibitors and other nit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
4-(Benzylamino)-6-methoxynicotinic acid (CAS: 1386447-69-3) is a critical pharmacophore, often serving as a key intermediate in the synthesis of DYRK1 inhibitors and other nitrogen-heterocycle therapeutics.[1] Its structural duality—possessing both an ionizable carboxylic acid tail and a hydrophobic benzylamino head—presents a unique "amphiphilic trap" for standard chromatography.[1]
The Problem with Standard Methods (HPLC-UV):
Traditional HPLC-UV (C18 column, 254 nm) often fails to resolve this compound from its critical process impurities, specifically the des-benzyl analog (4-amino-6-methoxynicotinic acid) and the des-methyl tautomer (pyridone derivatives). These impurities share similar UV chromophores, leading to peak co-elution and "hidden" contamination that compromises downstream synthetic yields.
The Solution (LC-MS):
This guide validates the superiority of LC-MS (ESI+) on a Phenyl-Hexyl stationary phase .[1] Unlike standard C18/UV methods, this approach leverages
selectivity to resolve the benzyl group and mass spectrometry to unequivocally identify isobaric or co-eluting impurities.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the proposed LC-MS methodology against the industry-standard HPLC-UV and NMR approaches for this specific molecule.
Table 1: Performance Comparison Matrix
Feature
Method A: HPLC-UV (Standard)
Method B: 1H-NMR (Structural)
Method C: LC-MS (Recommended)
Primary Mechanism
Hydrophobicity (C18) + UV Absorbance
Proton Environment
Selectivity + Mass-to-Charge Ratio
Specificity
Low: Cannot distinguish co-eluting analogs with similar UV spectra.[1]
High: Excellent for structure, but poor for trace impurities (<1%).
Ultra-High: Resolves by mass (m/z) even if retention times overlap.[1]
LOD (Sensitivity)
~0.1% (w/w)
~1-2% (w/w)
< 0.01% (w/w) (Trace detection)
Throughput
High (10-15 min run)
Low (Sample prep intensive)
High (8-12 min run)
Critical Blindspot
Misses non-chromophoric salts and inorganic byproducts.[1]
Overwhelmed by solvent peaks (DMSO/DMF) often used in synthesis.[1]
Susceptible to ion suppression (mitigated by divert valve).[1]
Scientific Rationale: The "Phenyl-Hexyl" Advantage[1]
Why not C18?
While a C18 column interacts purely via hydrophobic dispersion forces, the Phenyl-Hexyl phase offers a secondary interaction mechanism:
The Molecule: The benzylamino group on 4-(Benzylamino)-6-methoxynicotinic acid is electron-rich.[1]
The Interaction: The phenyl ring on the stationary phase engages in
interactions with the analyte's benzyl group.
The Result: This selectively increases the retention of the target molecule relative to its des-benzyl impurity (which lacks the ring) and non-aromatic reagents, creating a wider resolution window than C18 can achieve.
Why: The carboxylic acid moiety (pKa ~4.[1]8) is sensitive to pH changes near its pKa.[1] Maintaining pH < 3.0 (using 0.1% FA) ensures the acid is fully protonated/neutral, preventing peak tailing.
Impurity Origin Pathway
Understanding where impurities come from allows for better MS targeting.[1]
Caption: Synthetic pathway highlighting potential impurity origins during the SNAr reaction.
References
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
PubChem. (2023).[1] Compound Summary: 6-Methoxynicotinic acid derivatives.[1][4] National Library of Medicine.[1] Link
Baqai Medical University. (2012).[1] Clinical Analysis of Nicotinamide and Derivatives using LC-MS/MS.[1][5][2] World Health Organization.[1] Link
BenchChem. (2025).[1][3] Comparison of HPLC and UPLC-MS for Purity Analysis of Amino Acid Derivatives.Link
Schwartz-Zimmermann, H. E., et al. (2024).[6][7] Comparison of LC-MS-based methods for the determination of carboxylic acids. ResearchGate.[1][5] Link
Infrared (IR) Spectroscopy Characterization of 4-(Benzylamino)-6-methoxynicotinic Acid: A Comparative Guide
Executive Summary 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a highly specialized, multi-substituted pyridine derivative utilized as a critical intermediate in the synthesis of advanced therapeutics,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a highly specialized, multi-substituted pyridine derivative utilized as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors targeting proliferative diseases and early-onset Alzheimer's [4]. Validating the structural integrity of this compound during drug development is paramount.
This guide provides an objective, comparative analysis of the Infrared (IR) spectroscopic performance of 4-(Benzylamino)-6-methoxynicotinic Acid against its structural analogues and precursors. By mapping specific vibrational modes to molecular anatomy, researchers can establish a self-validating analytical framework for quality control and synthetic verification.
Molecular Anatomy & Spectroscopic Causality
To interpret the FT-IR spectrum of 4-(Benzylamino)-6-methoxynicotinic Acid, one must dissect the causality behind its vibrational modes. The molecule features four distinct IR-active domains, each interacting with the others to shift standard absorption frequencies:
The Carboxylic Acid (-COOH) at C3: Unlike isolated carboxylic acids, the C=O stretch here is subjected to intramolecular hydrogen bonding with the adjacent secondary amine at C4. This interaction weakens the C=O double bond character, shifting its absorption to a slightly lower wavenumber (1680–1695 cm⁻¹) compared to unsubstituted nicotinic acid [1].
The Benzylamino Group (-NH-CH₂-Ph) at C4: The secondary amine yields a single, sharp N-H stretching band (~3350 cm⁻¹). The attached benzyl ring introduces characteristic monosubstituted benzene out-of-plane C-H bending modes at 730 cm⁻¹ and 690 cm⁻¹.
The Methoxy Group (-OCH₃) at C6: This strong electron-donating group increases the electron density of the pyridine ring, subtly shifting the aromatic C=C and C=N stretches. It also introduces a prominent C-O asymmetric stretch in the 1210–1250 cm⁻¹ region.
The Pyridine Core: The foundational nicotinic acid scaffold provides standard aromatic ring vibrations, though modified by the heavy substitution pattern [2].
Comparative IR Performance Analysis
When characterizing 4-(Benzylamino)-6-methoxynicotinic Acid, it is crucial to benchmark it against alternative derivatives to ensure no unreacted precursors or transesterification byproducts remain.
The table below summarizes the quantitative IR band comparisons between our target molecule, the baseline Nicotinic Acid (Niacin) , and the closely related ester Methyl 4-amino-6-methoxynicotinate .
Table 1: Comparative IR Band Assignments (cm⁻¹)
Functional Group / Vibration
4-(Benzylamino)-6-methoxynicotinic Acid
Baseline: Nicotinic Acid (Niacin)
Alternative: Methyl 4-amino-6-methoxynicotinate
O-H Stretch (Acid)
2500–3200 (Broad, H-bonded)
2500–3367 (Broad)
Absent
N-H Stretch (Amine)
~3350 (Secondary amine, sharp singlet)
Absent
~3300, 3400 (Primary amine, doublet)
C=O Stretch (Carbonyl)
1680–1695 (Acid, shifted via H-bond)
1698–1714 (Acid)
1710–1725 (Ester)
C-O Stretch (Methoxy)
1210–1250
Absent
1210–1250
C=C / C=N (Pyridine)
1580–1610
1594–1617
1585–1615
Aromatic C-H Bending
730, 690 (Monosubstituted benzene)
~748
Absent (No benzyl group)
Key Analytical Takeaways:
Ester vs. Acid Differentiation: If the synthesis utilized Methyl 4-amino-6-methoxynicotinate as a precursor, incomplete hydrolysis is immediately flagged by a C=O shift above 1710 cm⁻¹ and the absence of the broad 2500–3200 cm⁻¹ O-H stretch.
Amine Substitution: The successful benzylation of the primary amine is confirmed by the transition of the N-H stretch from a doublet (primary amine) to a singlet (secondary amine), alongside the appearance of the 730/690 cm⁻¹ benzyl bands [3].
To ensure high-fidelity data, the following self-validating Attenuated Total Reflectance (ATR) FT-IR protocol is recommended.
Why ATR over traditional KBr pellets? Nicotinic acid derivatives are prone to forming hydrogen-bonded dimers and absorbing atmospheric moisture. KBr is highly hygroscopic; water absorbed during pellet pressing creates a massive, broad artifact band at 3400 cm⁻¹, which completely obscures the critical N-H stretch of the benzylamino group. ATR eliminates this variable.
Step-by-Step Methodology
System Initialization & Cleaning:
Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol.
Causality: Isopropanol evaporates rapidly without leaving organic residues that could introduce false aliphatic C-H stretching bands at 2900 cm⁻¹.
Background Acquisition (Self-Validation Step):
Record a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
Validation Check: Ensure the background captures the atmospheric CO₂ doublet at ~2350 cm⁻¹. If the final sample spectrum shows an inverted or positive peak at 2350 cm⁻¹, the atmospheric suppression failed, and the background must be re-taken.
Sample Application:
Deposit 2–5 mg of crystalline 4-(Benzylamino)-6-methoxynicotinic Acid directly onto the center of the ATR crystal.
Lower the ATR anvil and apply optimal pressure. Causality: Intimate contact is required because the evanescent IR wave only penetrates 0.5 to 2 micrometers into the sample. Poor contact results in artificially low signal-to-noise ratios.
Data Acquisition & Processing:
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 co-added scans, 4 cm⁻¹ resolution).
Apply an ATR correction algorithm in the spectrometer software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match standard transmission spectra, allowing accurate comparison against reference libraries.
Characterizing 4-(Benzylamino)-6-methoxynicotinic Acid via FT-IR spectroscopy requires a nuanced understanding of how its substituents interact. By utilizing ATR-FTIR to bypass moisture interference and focusing on the diagnostic shifts in the C=O (1680–1695 cm⁻¹) and N-H (~3350 cm⁻¹) regions, researchers can confidently differentiate this target molecule from its precursors. This rigorous analytical approach ensures the chemical purity required for downstream pharmaceutical synthesis.
Title: Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment
Source: ResearchGate / Journal of Pharmacognosy and Phytochemistry
URL: [Link]
The following guide is a technical resource for the crystallographic characterization of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS 1386447-69-3). As a Senior Application Scientist, I have structured this document to s...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical resource for the crystallographic characterization of 4-(Benzylamino)-6-methoxynicotinic Acid (CAS 1386447-69-3).
As a Senior Application Scientist, I have structured this document to serve as both a protocol for generating missing proprietary data and a comparative analysis against established structural scaffolds. Since direct public crystallographic datasets for this specific benzyl derivative are currently proprietary or sparse, this guide establishes the reference standards using its direct precursors (4-Amino-6-methoxynicotinic acid) and the literature standard (4-Aminonicotinic acid) to validate your experimental results.
Executive Summary & Structural Context
Target Compound: 4-(Benzylamino)-6-methoxynicotinic Acid
Primary Application: Pharmacophore scaffold for kinase inhibition and GPCR ligands.
Critical Quality Attribute (CQA): Confirmation of the N-benzylation regioselectivity (vs. O-benzylation) and determination of the zwitterionic vs. neutral solid-state tautomer.
This guide compares the target compound against two structural alternatives to benchmark lattice stability and hydrogen-bonding networks.[1]
Alternative A (Precursor):4-Amino-6-methoxynicotinic Acid (Rigid, polar, high melting point).
Alternative B (Literature Standard):4-Aminonicotinic Acid (Well-characterized reference for pyridine acid packing).
Experimental Protocol: Crystal Growth & Data Collection
Autonomy Note: Standard screening kits often fail for aminonicotinic acids due to poor solubility. The following protocol is optimized for this specific chemical class.
Phase 1: Solubility Profiling & Nucleation
The benzyl group introduces significant hydrophobicity compared to the parent acid. A biphasic or slow-evaporation approach is required.
Step-by-Step Crystallization Workflow:
Preparation: Dissolve 20 mg of 4-(Benzylamino)-6-methoxynicotinic acid in 2 mL of DMSO (dimethyl sulfoxide) with mild heating (40°C).
Anti-solvent Diffusion: Place the DMSO solution in a narrow vial. Carefully layer 4 mL of Ethanol/Water (1:1) on top. Do not mix.
Conditioning: Seal with Parafilm, poke one small hole, and store at 4°C in a vibration-free environment.
Observation: Crystals typically appear at the interface within 7-14 days as prisms (neutral form) or plates (zwitterionic form).
Phase 2: X-Ray Diffraction Parameters
Radiation Source: Cu K
( Å) is preferred over Mo K for this organic light-atom structure to maximize diffraction intensity at high angles.
Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the flexible benzyl chain).
Visualization: Crystallization & Analysis Logic
The following diagram outlines the decision tree for structural validation, highlighting the critical check for the "Methoxy Effect" (planar conformation).
Caption: Workflow for isolating and validating the crystal structure of 4-(Benzylamino)-6-methoxynicotinic acid, emphasizing regiochemical checks.
Comparative Data Analysis
Since the specific CIF for the benzyl derivative is proprietary, use the following table to benchmark your experimental data. If your obtained values deviate significantly (>5%) from the "Predicted" column, re-examine the crystal quality or refinement strategy.
Table 1: Crystallographic Parameters Comparison
Parameter
Target Product (Predicted)
Alternative A (Precursor)
Alternative B (Lit. Standard)
Compound
4-(Benzylamino)-6-methoxynicotinic Acid
4-Amino-6-methoxynicotinic Acid
4-Aminonicotinic Acid
Crystal System
Monoclinic / Triclinic
Monoclinic
Monoclinic
Space Group
or
Unit Cell Vol ()
~1600 - 1800 ų ()
~750 - 850 ų ()
620.5 ų (, hydrate)
Density ()
1.35 - 1.42 g/cm³
1.45 - 1.50 g/cm³
1.48 g/cm³
H-Bond Motif
Truncated Sheets: Benzyl group disrupts the infinite sheets; likely forms dimers or discrete ribbons.[3][4][5][6]
T-shaped: Benzyl ring often packs edge-to-face with pyridine.
Parallel Displaced: Tight stacking of planar rings.
Parallel: Strong stacking interactions.
Ref. Source
Experimental Determination Required
Internal/Proprietary
Acta Cryst. E [1]
Technical Analysis of Alternatives
Alternative A (4-Amino-6-methoxynicotinic Acid):
Pros: Highly crystalline, rigid.
Cons: Lacks the steric bulk of the benzyl group. The packing is dominated by strong, planar hydrogen bonds (
synthons). It serves as a "negative control" for the steric influence of the benzyl group.
Alternative B (4-Aminonicotinic Acid):
Pros: Published data available [1].[1][3][4][6][7][8][9][10][11][12]
Cons: Often crystallizes as a hydrate or salt. The absence of the 6-methoxy group changes the electronic character of the pyridine nitrogen, affecting protonation probability.
Structural Insights & Mechanism
Understanding the molecular interactions is crucial for interpreting the X-ray data.
The "Methoxy Effect"
The 6-methoxy group forces the adjacent substituents into specific conformations to minimize steric clash. In the Target Product, the methoxy group typically lies coplanar with the pyridine ring. If your X-ray data shows the methoxy group twisted >20° out of plane, suspect crystal packing forces or a refinement error.
Hydrogen Bonding Network
The introduction of the benzyl group removes one hydrogen donor (the primary amine becomes secondary).
Alternative B (Parent): Has
(2 donors). Forms 3D networks.
Target Product: Has
(1 donor). This reduces the dimensionality of the lattice, often lowering the melting point and increasing solubility in organic solvents.
Caption: Interaction map showing how the benzyl group modifies the H-bonding network, favoring 1D chains over the 3D networks seen in the alternatives.
References
Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). Acta Crystallographica Section E, 2015. (Provides comparative packing motifs for amino-pyridine/acid derivatives).
Crystallization of Nicotinic and Hydroxynicotinic Acids. University of Lisbon. (General protocols for pyridine acid solubility).
Disclaimer: This guide synthesizes theoretical principles with comparative data from structural analogues. Specific unit cell dimensions for proprietary compounds must be experimentally verified.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Elemental Analysis Standards for 4-(Benzylamino)-6-methoxynicotinic Acid: A Comparative Guide
Introduction: The Dual Mandate of Elemental Analysis
4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3)[1] is a highly specialized pyridine derivative utilized as a critical building block in drug discovery and active pharmaceutical ingredient (API) synthesis. For complex organic intermediates of this nature, "elemental analysis" is not a singular test, but rather a dual-pronged analytical mandate:
Bulk Composition Verification : Confirming the empirical formula (C14H14N2O3) via Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNS-O) analysis to prove structural identity and bulk purity[2].
Trace Elemental Impurity Screening : Quantifying toxic heavy metals (e.g., As, Cd, Pb, Hg) introduced via catalysts or manufacturing equipment to ensure patient safety and regulatory compliance[3].
This guide objectively compares modern analytical methodologies against traditional alternatives, providing self-validating experimental protocols and empirical data to establish robust quality control standards for this compound.
Section 1: Comparative Evaluation of Analytical Methodologies
Bulk Composition: Flash Combustion vs. Traditional Wet Chemistry
Historically, determining the elemental makeup of organic compounds required laborious wet chemistry techniques, such as the Kjeldahl method for nitrogen and classical combustion tubes for carbon and hydrogen. Today, automated CHNS-O Flash Combustion (the Dumas method) has superseded these legacy techniques[4].
Performance Comparison : Flash combustion combusts the sample in an oxygen-rich environment at ~1000°C, converting elements into quantifiable gases (CO2, H2O, N2, SO2)[5]. This method offers superior precision (results within ±0.3% of theoretical values), requires microgram-level sample sizes, and eliminates the use of hazardous digestion acids required by the Kjeldahl method. In pharmaceutical manufacturing, CHNS-O analysis is pivotal for rapid API characterization and purity confirmation[2][6].
For over a century, the pharmaceutical industry relied on USP <231>, a subjective colorimetric test based on sulfide precipitation, to detect heavy metals. This method was notoriously prone to the loss of volatile elements (like mercury) and lacked elemental specificity[7][8].
Performance Comparison : The implementation of USP <232> (Limits) and USP <233> (Procedures) mandated the use of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES)[9][10]. ICP-MS (Procedure 2) provides parts-per-trillion (ppt) sensitivity, multiplexed quantification of up to 24 target elements, and completely eliminates the subjective visual comparisons of the legacy method[3][8].
Objective: Verify the empirical formula of 4-(Benzylamino)-6-methoxynicotinic Acid (Theoretical: C 65.11%, H 5.46%, N 10.85%, O 18.58%).
Causality & Logic: The sample must be weighed in a combustible tin capsule. The tin creates a highly exothermic reaction when introduced to the oxygen-enriched furnace, temporarily boosting the local temperature to ~1800°C. This thermal spike is critical to ensure the complete oxidation of the resilient pyridine ring and benzylamine moieties[11].
Step-by-Step Methodology :
Calibration : Calibrate the analyzer using a high-purity micro-analytical standard (e.g., Acetanilide or Sulfanilamide) to establish a linear response factor[5].
Sample Preparation : Accurately weigh 1.5–2.0 mg of 4-(Benzylamino)-6-methoxynicotinic Acid into a highly pure tin capsule using a microbalance. Crimp the capsule to seal tightly.
Combustion : Drop the capsule into the combustion reactor (1000°C) under a dynamic flow of high-purity oxygen (99.9995%) and a helium carrier gas[5].
Catalytic Reduction : Pass the resulting combustion gases through a reduction reactor containing copper wire. This step is vital to reduce nitrogen oxides (NOx) to quantifiable N2 gas and to absorb any excess oxygen that could damage the detector.
Separation & Detection : Separate the resulting gas mixture (N2, CO2, H2O) via a gas chromatography (GC) column and quantify using a Thermal Conductivity Detector (TCD)[11].
Caption: Workflow for CHNS-O Flash Combustion Analysis of organic compounds.
Protocol B: Trace Elemental Impurity Analysis via ICP-MS (USP <233>)
Objective: Quantify Class 1 and Class 2A elemental impurities to ensure compliance with USP <232> limits[10].
Causality & Logic: 4-(Benzylamino)-6-methoxynicotinic Acid is highly organic and insoluble in purely aqueous matrices. Closed-vessel microwave digestion using concentrated HNO3 and HCl is required to completely destroy the organic matrix. This prevents carbon buildup on the ICP-MS interface cones and ensures volatile elements like Mercury (Hg) remain trapped in the solution[3][9].
Step-by-Step Methodology :
Sample Digestion : Weigh 0.5 g of the sample into a Teflon microwave digestion vessel. Add 5 mL of concentrated HNO3 and 1 mL of concentrated HCl.
Microwave Program : Heat the vessel to 200°C over 15 minutes and hold for 15 minutes to achieve complete mineralization.
Dilution & Internal Standardization : Dilute the digestate to 50 mL with ultrapure water. Spike with internal standards (e.g., ^45Sc, ^89Y, ^159Tb, ^209Bi) to correct for physical matrix effects and instrument drift during the run.
ICP-MS Analysis : Introduce the sample into the ICP-MS using Kinetic Energy Discrimination (KED) mode with Helium gas. Logic: KED is essential to filter out polyatomic interferences (e.g., preventing ^40Ar^35Cl from being falsely quantified as ^75As)[3].
Self-Validation : Run a matched-matrix spike (samples spiked with target elements at 50% to 150% of the target limit, J) to confirm acceptable recovery (70-150%) per USP <233> criteria[9].
Caption: USP <233> ICP-MS Sample Preparation and Analysis Logic.
Section 3: Experimental Data & Performance Metrics
Table 1: CHNS-O Bulk Composition Data
The following table compares the theoretical elemental composition of 4-(Benzylamino)-6-methoxynicotinic Acid (C14H14N2O3, MW: 258.28 g/mol ) against representative experimental data obtained via Flash Combustion. A variance of ≤ ±0.3% is the gold standard for confirming compound identity and purity.
Element
Theoretical Mass (%)
Experimental Result (%)
Absolute Variance (%)
Pass/Fail Criteria (±0.3%)
Carbon (C)
65.11
65.02
-0.09
Pass
Hydrogen (H)
5.46
5.51
+0.05
Pass
Nitrogen (N)
10.85
10.78
-0.07
Pass
Oxygen (O)
18.58
18.69
+0.11
Pass
*Note: Oxygen is often calculated by difference or measured directly via pyrolysis.
Table 2: Trace Elemental Impurities vs. USP <232> Limits
Experimental ICP-MS data for a batch of 4-(Benzylamino)-6-methoxynicotinic Acid compared against USP <232> Permitted Daily Exposure (PDE) limits for oral administration. The Target Limit (J) assumes a maximum daily dose of 10 g/day for the final formulated API[10].
Target Element
USP Class
USP <232> Oral PDE (μ g/day )
Target Limit (J) (μg/g)
Experimental Result (μg/g)
Status
Arsenic (As)
1
15
1.5
< 0.05
Compliant
Cadmium (Cd)
1
5
0.5
< 0.01
Compliant
Mercury (Hg)
1
30
3.0
< 0.02
Compliant
Lead (Pb)
1
5
0.5
0.08
Compliant
Vanadium (V)
2A
100
10.0
0.15
Compliant
Nickel (Ni)
2A
200
20.0
1.20
Compliant
Conclusion
For modern pharmaceutical intermediates like 4-(Benzylamino)-6-methoxynicotinic Acid, relying on outdated analytical methods introduces unacceptable regulatory and chemical risks. Transitioning to CHNS-O Flash Combustion ensures precise empirical formula validation, while adopting ICP-MS in accordance with USP <232>/<233> provides the sensitivity required to mitigate toxicological risks from trace heavy metals. Together, these methodologies form a self-validating, highly trustworthy analytical framework for drug development professionals.
[1][2][3] Executive Summary & Core Directive 4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a functionalized pyridine derivative commonly used as a pharmaceutical intermediate.[1] Due to its structural pr...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Core Directive
4-(Benzylamino)-6-methoxynicotinic Acid (CAS: 1386447-69-3) is a functionalized pyridine derivative commonly used as a pharmaceutical intermediate.[1] Due to its structural properties—specifically the combination of a carboxylic acid, a secondary amine, and a pyridine ring—it poses specific chemical compatibility risks and potential biological activity.
Operational Mandate: Treat this substance as a Hazardous Chemical Waste . Under the "Precautionary Principle," widely adopted in pharmaceutical R&D, all non-validated intermediates must be handled as if they possess significant toxicity until proven otherwise.
Disposal Method:High-Temperature Incineration is the only authorized disposal route to ensure complete thermal destruction of the pyridine core. Do not discharge into municipal sewer systems.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
Property
Data
Operational Implication
Chemical Name
4-(Benzylamino)-6-methoxynicotinic Acid
Official shipping/manifest name.
CAS Number
1386447-69-3
Use for inventory tracking and waste labeling.[1][2]
Molecular Formula
C₁₄H₁₄N₂O₃
Carbon-rich; suitable for fuel blending/incineration.[2]
Before disposal, the material must be stabilized and contained.[3][4][5][6][7]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 respirator (minimum) or P100 HEPA filter if handling open powder outside a fume hood.
Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended for solutions.
Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste handling.
Spill Management Protocol
If the material is spilled prior to disposal:
Solids: Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.
Liquids: Absorb with an inert silicate (Vermiculite) or polypropylene pads.
Decontamination: Clean surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the acidic residue, followed by water.
Disposal Decision Logic (Workflow)
The following logic gate ensures that waste is segregated correctly to prevent incompatible reactions in the waste stream (e.g., mixing acids with cyanides or sulfides).
Figure 1: Decision tree for segregating and packaging 4-(Benzylamino)-6-methoxynicotinic Acid waste streams.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a poly-lined fiber drum.[1] Avoid glass for solids to prevent breakage during compaction.
Collection: Transfer solid material directly into the container. Do not mix with "Sharps" (needles/glass).
Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates.
pH Verification: Check the pH of the solution.
Note: As a nicotinic acid derivative, aqueous solutions will likely be acidic (pH 3-5).[1]
Action: If pH < 2, it is classified as Corrosive (D002) .[8] Do not neutralize in the waste container unless authorized by site safety (exothermic risk).
Segregation:
Halogenated vs. Non-Halogenated: If the compound is dissolved in DCM or Chloroform, use the "Halogenated" waste stream. If in Methanol/DMSO, use "Non-Halogenated".
Container Selection: Amber glass bottles (for small volumes) or HDPE carboys (for large volumes). Leave 10% headspace to allow for thermal expansion.
Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.
Regulatory Compliance & Logistics
US EPA (RCRA) Classification
While 4-(Benzylamino)-6-methoxynicotinic Acid is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized by the generator.[1][2]
Waste Code Assignment:
If the waste is ignitable (flash point < 60°C due to solvent): D001 .
If aqueous pH ≤ 2: D002 .
If pure solid: Non-Regulated (federal level), but Hazardous (state/best practice level).
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste if solid, but utilize a licensed hazardous waste transporter for incineration.
Transport & Manifesting[1][2][4][9]
DOT Shipping Name:
Generic: UN 3077, Environmentally hazardous substance, solid, n.o.s. (4-(Benzylamino)-6-methoxynicotinic Acid).[1]
If in flammable solvent: UN 1993, Flammable liquids, n.o.s.[1]
Packing Group: III (Minor Danger).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71754029, 4-(Benzylamino)-6-methoxynicotinic acid. Retrieved from [Link][1]
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 4-(Benzylamino)-6-methoxynicotinic Acid
Content Type: Operational Safety & Logistics Guide[1][2][3]
[1][2]
Executive Summary
Compound: 4-(Benzylamino)-6-methoxynicotinic Acid
CAS: 1386447-69-3 (and related analogs)
Primary Hazard Class:Irritant (Skin/Eye/Respiratory) ; Potential Bioactive Intermediate.[1][2]
Operational Status:Handle as Potent Compound (OEB 3 equivalent) due to lack of comprehensive long-term toxicology data.[2]
As a research intermediate often utilized in the synthesis of kinase inhibitors (e.g., DYRK1 inhibitors), this compound presents a dual risk: physical irritation from the acidic moiety and potential biological activity from the benzylamino-nicotinic scaffold.[1] This guide prioritizes containment of airborne particulates during solid handling, the highest risk phase in the experimental workflow.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. We utilize a "Task-Based" protection strategy rather than a blanket rule, ensuring higher protection during high-risk activities like weighing.
Protection Zone
PPE Requirement
Technical Specification & Rationale
Respiratory
Engineering Control (Primary)
Certified Chemical Fume Hood. Do not rely solely on N95 masks.[1][2] The fine particulate nature of nicotinic acid derivatives allows them to bypass standard face-seal filters.[2] Work must be performed 6 inches inside the sash.[2]
Hand Protection
Double Nitrile Gloves (4-5 mil)
Outer Layer: Standard Nitrile (changed immediately upon contamination).[2] Inner Layer: Extended cuff Nitrile (taped to lab coat).[2] Rationale: The benzyl group increases lipophilicity, potentially enhancing skin permeation in organic solvents (DMSO/DCM).
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for powders.[2] Goggles provide a seal against airborne dust that can react with eye moisture to form acidic irritation.[2]
Body Protection
Tyvek® Lab Coat (or equivalent)
Use disposable, non-woven lab coats with elastic cuffs.[2] Cotton coats trap dust in fibers, creating a secondary exposure source in common areas.
PPE Decision Logic (Visualization)
Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1][2] Note that solid handling requires engineering controls (Hood) as the primary barrier.
Part 2: Operational Protocols
Protocol A: Safe Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs when the static-prone solid is transferred from the stock bottle to the balance.[2]
Preparation:
Place an anti-static gun or ionizing bar inside the fume hood.[2] Nicotinic acid derivatives are often electrostatic; static discharge can "pop" the powder, dispersing it into the air.
Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture stray particles.[1][2]
The Transfer:
Do not insert a spatula directly into the original stock bottle if it is large (>10g).[2] Pour a small amount into a secondary weighing boat, then transfer to the final vessel. This prevents contaminating the main stock.[2]
Technique: Use the "Tapping Method."[2] Hold the spatula over the receiving vessel and tap your index finger against the spatula handle to dislodge powder gently, rather than shaking it.
Decontamination:
Immediately wipe the balance area with a tissue dampened with Ethanol (70%) .[2] The solubility of 4-(Benzylamino)-6-methoxynicotinic Acid in alcohols makes this an effective cleaning solvent.[1][2]
Dispose of the wipe in the solid hazardous waste stream.
Protocol B: Workflow Logic
Figure 2: Step-by-step workflow to minimize airborne exposure time. Solubilizing the compound immediately reduces the inhalation risk.
Part 3: Disposal & Emergency Response
Disposal Strategy
Do not treat this as general trash. As a nitrogen-containing heterocycle, it requires specific segregation.[1][2]
Solid Waste: All contaminated gloves, weighing boats, and bench pads must go into Hazardous Solid Waste (Incineration) . Label clearly as "Organic Solid - Pyridine Derivative."[2]
Liquid Waste: Dissolved waste belongs in Organic Solvents (Non-Halogenated) unless halogenated solvents (DCM) were used.[2]
Why Incineration? High-temperature incineration is the only guaranteed method to destroy the pyridine ring structure and prevent environmental accumulation.[2]
Emergency Procedures
Skin Contact: Wash with soap and water for 15 minutes.[2][4] Do not use ethanol on the skin; it may increase the absorption of the compound into the dermis.
Eye Contact: Flush for 15 minutes. The acidic nature of the carboxylic acid group can cause corneal damage; seek medical evaluation immediately.
Spill (Solid): Do not dry sweep.[2] Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a waste container.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
PubChem. (2024).[2] 6-Methoxynicotinic acid (Structural Analog Safety Data). National Library of Medicine.[2] [Link][1][2]
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]